CK2 Inhibitor 2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(3-chloroanilino)-N-(2-hydroxyethyl)benzo[c][2,6]naphthyridine-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c22-14-2-1-3-15(11-14)25-20-17-6-7-23-12-18(17)16-5-4-13(10-19(16)26-20)21(28)24-8-9-27/h1-7,10-12,27H,8-9H2,(H,24,28)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWXVWZFQXQWTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC3=C(C=CC(=C3)C(=O)NCCO)C4=C2C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of Protein Kinase CK2 in Viral Infections: A Technical Guide for Researchers
Abstract: Protein Kinase CK2 (formerly Casein Kinase 2) is a highly conserved and ubiquitously expressed serine/threonine kinase involved in a vast array of cellular processes, including cell cycle control, proliferation, and apoptosis suppression.[1][2] Its critical role in maintaining cellular homeostasis makes it a prime target for exploitation by invading pathogens. Viruses, with their limited genomic capacity, extensively hijack host cell machinery to facilitate their replication and propagation.[3] This technical guide provides an in-depth examination of the multifaceted role of CK2 in viral infections, focusing on its interaction with viral proteins, its modulation of host signaling pathways, and its emergence as a promising target for broad-spectrum antiviral therapies. This document is intended for researchers, scientists, and drug development professionals working in virology and molecular biology.
Introduction to Protein Kinase CK2
Protein Kinase CK2 is a tetrameric holoenzyme typically composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[1] It is considered a constitutively active kinase, phosphorylating hundreds of substrates to regulate fundamental cellular activities.[4][5] A key function of CK2 is its potent anti-apoptotic activity, which it achieves by phosphorylating proteins at sites that block caspase-mediated cleavage.[1] This ability to promote cell survival, coupled with its influence over crucial signaling networks, makes CK2 an attractive host factor for viruses to manipulate. Numerous viruses, from RNA and DNA viruses to retroviruses, have been shown to interact with and utilize CK2 to enhance various stages of their lifecycle.[2][6]
CK2's Role Across the Viral Lifecycle
CK2's influence is not confined to a single stage of viral infection but spans the entire lifecycle, from entry to the final release of progeny virions.
Viral Entry
CK2 can facilitate the initial stages of infection by modulating the host cell's entry mechanisms. For Influenza A Virus (IVA), for instance, the expression and activation of the CK2β regulatory subunit appear to inhibit the viral entry process.[3] Conversely, silencing CK2β expression leads to accelerated virus entry and increased cell susceptibility, suggesting that the virus must overcome this CK2-mediated restriction.[3] In the case of SARS-CoV-2, CK2 has been shown to phosphorylate the ACE2 receptor, which the virus uses for entry, and inhibition of CK2 can reduce the endocytosis of the spike protein.[4]
Viral Replication and Transcription
Once inside the host cell, viruses rely on CK2 for efficient genome replication and transcription. For Human Papillomavirus (HPV), CK2-mediated phosphorylation of the viral E1 protein stabilizes its ATP-dependent DNA helicase activity, which is essential for viral DNA replication.[4] Similarly, for potyviruses like Potato virus A (PVA), CK2 phosphorylates the capsid protein (CP).[7][8] This phosphorylation inhibits the CP's ability to bind RNA, a regulatory switch thought to be crucial for coordinating virion assembly and disassembly during the infection cycle.[7] For vesicular stomatitis virus, CK2 phosphorylation of the P protein is essential for its function in viral transcription.[3]
Viral Assembly and Egress
CK2 plays a pivotal role in the assembly of new virions and their subsequent release from the host cell. For Bluetongue Virus (BTV), a member of the Reoviridae family, replication and assembly occur within cytoplasmic viral inclusion bodies (VIBs).[9] These VIBs are primarily composed of the non-structural protein NS2, whose phosphorylation by CK2 is critical for regulating VIB morphology and, consequently, overall virus replication.[9] In SARS-CoV-2 infected cells, CK2 activity is significantly increased.[1][10] The kinase co-localizes with the viral Nucleocapsid (N) protein in filopodia protrusions, which are associated with budding viral particles and are thought to assist in cell-to-cell spread.[1][10] For Respiratory Syncytial Virus (RSV), the matrix (M) protein's function in virus assembly and release is highly dependent on phosphorylation at a CK2 consensus site (Threonine 205).[5]
CK2's Modulation of Host Signaling Pathways
Viruses manipulate host signaling to create a favorable environment for replication and to evade immune responses. CK2 is a central node in many of these pathways.
The Interferon (IFN) Response
The innate immune system's first line of defense against viral infection is the production of Type I interferons (IFN-α/β). This response is triggered when host sensors detect viral nucleic acids, activating a signaling cascade that converges on the kinases TBK1 and IKKε, which in turn phosphorylate the transcription factor IRF3.[11][12] Research has identified CK2 as a key negative regulator of this pathway.[11][12] CK2 can indirectly control the activation of TBK1 and IRF3.[12] Consequently, knocking down CK2 expression or inhibiting its activity leads to an elevated IFN-α/β response to both DNA and RNA viruses.[11][12] This suggests that many viruses may exploit CK2's natural function to suppress the host's primary antiviral defense mechanism.[11]
References
- 1. Casein kinase 2 - Wikipedia [en.wikipedia.org]
- 2. Protein Kinase CK2 and Epstein–Barr Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CK2beta gene silencing increases cell susceptibility to influenza A virus infection resulting in accelerated virus entry and higher viral protein content - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Protein Kinase CK2 in Development and Disease Progression: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphorylation of the Potyvirus Capsid Protein by Protein Kinase CK2 and Its Relevance for Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphorylation of the potyvirus capsid protein by protein kinase CK2 and its relevance for virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular Casein Kinase 2 and Protein Phosphatase 2A Modulate Replication Site Assembly of Bluetongue Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting CK2 mediated signaling to impair/tackle SARS-CoV-2 infection: a computational biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Casein kinase II controls TBK1/IRF3 activation in IFN response against viral infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: The History of Casein Kinase 2 Inhibitor Development
An In-depth Technical Guide on the History of Casein Kinase 2 Inhibitor Development
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Casein Kinase 2 (CK2) as a Therapeutic Target
Casein Kinase 2 (CK2) is a highly conserved, constitutively active serine/threonine protein kinase that is fundamental to a multitude of cellular processes.[1][2] Unlike many other kinases, CK2 does not require specific stimuli for activation, allowing it to phosphorylate over 300 substrates and regulate pathways involved in cell proliferation, survival, and apoptosis.[1][2] Its ubiquitous nature and role as a master regulator have made it a subject of intense study.[2]
Upregulation and dysregulation of CK2 activity are frequently observed in a wide range of human cancers, including breast, prostate, and lung cancer, where it often correlates with tumor progression and poor prognosis.[2][3][4] CK2 promotes tumorigenesis by modulating key oncogenic signaling pathways such as PI3K/Akt/mTOR, Wnt/β-catenin, and NF-κB, while simultaneously inhibiting apoptosis.[1][4][5][6][7] This central role in sustaining the cancer phenotype has established CK2 as a compelling target for anticancer drug development.[3][8][9]
The Early Era: Discovery of Non-Selective and Natural Product Inhibitors
The initial phase of CK2 inhibitor development was characterized by "trial and error testing," leading to the identification of various compounds that inhibited its activity.[3][8][9] These early inhibitors, often natural products or promiscuous kinase inhibitors, lacked high specificity for CK2.[10] Nevertheless, they were instrumental as tool compounds for elucidating the kinase's biological functions.
Prominent among these were polyhalogenated benzimidazole derivatives like DRB (5,6-dichloro-1-β-D-ribofuranosylbenzimidazole) and anthraquinones such as emodin.[8][10] While effective in vitro, their therapeutic potential was limited by off-target effects resulting from the inhibition of other kinases.[10][11]
Table 1: Early Generation and Natural Product CK2 Inhibitors
| Compound | Class | Type | IC50 / Ki (CK2) | Key Characteristics & Limitations |
| DRB | Nucleoside Analog | ATP-Competitive | IC50: 4-10 µM[12][13]; Ki: 23 µM[8] | Classic transcription inhibitor; also inhibits Cdk7, Cdk8, and Cdk9.[12][13][14][15] |
| Emodin | Anthraquinone | ATP-Competitive | Ki: 0.6 µM | Natural product with poor selectivity against other kinases.[16] |
| Quinalizarin | Anthraquinone | ATP-Competitive | Ki: 0.2 µM | Identified through virtual screening but lacks high selectivity.[10] |
| Apigenin | Flavonoid | ATP-Competitive | Ki: 1.8 µM | Natural product with broad kinase inhibitory activity.[10] |
| Quercetin | Flavonoid | ATP-Competitive | Ki: 0.2 µM | Natural product with poor selectivity.[10] |
The Drive for Potency and Selectivity: ATP-Competitive Inhibitors
The limitations of early compounds fueled a concerted effort to develop potent and selective ATP-competitive inhibitors by targeting the unique features of the CK2 ATP-binding site. This pocket is smaller and more hydrophobic compared to many other kinases, providing an opportunity for rational drug design.[10]
TBB and its Derivatives
A significant breakthrough was the development of 4,5,6,7-tetrabromobenzotriazole (TBB).[8] TBB was one of the first highly selective, cell-permeable inhibitors of CK2 and became a widely used chemical probe to study CK2 function in cellular contexts.[16][17][18][19] It demonstrated significantly greater potency for CK2 compared to a large panel of other protein kinases.[16][20]
Silmitasertib (CX-4945): The First-in-Class Clinical Candidate
The culmination of rational, structure-based drug design was the discovery of Silmitasertib (CX-4945) by Cylene Pharmaceuticals.[10][21] This orally bioavailable small molecule exhibits exceptional potency and selectivity for CK2.[21][22] Silmitasertib interacts competitively with the ATP-binding site, leading to the inhibition of downstream signaling, including the PI3K/Akt pathway, and the induction of apoptosis in cancer cells.[21][22][23] It was the first CK2 inhibitor to advance into human clinical trials, marking a major milestone in the field.[10][21][24]
Table 2: Key ATP-Competitive CK2 Inhibitors
| Compound | Class | IC50 / Ki (CK2) | Selectivity Profile | Status |
| TBB | Halogenated Benzotriazole | IC50: 0.9 µM[16][17]; Ki: 0.4 µM[8] | Selective; moderately inhibits GSK3β, CDK2.[16][20] | Preclinical Tool |
| Silmitasertib (CX-4945) | Indoloquinazoline | IC50: 1 nM[22]; Ki: 0.38 nM[23] | Highly selective; off-targets include FLT3, PIM1, DYRK1A.[22][25] | Clinical Trials[2][21] |
| CIGB-300 | Synthetic Peptide | - | Targets the CK2 phospho-acceptor site. | Clinical Trials[10][26] |
Beyond the ATP Site: The Emergence of Allosteric Inhibitors
While ATP-competitive inhibitors have been successful, the high conservation of the ATP-binding pocket across the kinome presents an inherent challenge for achieving absolute selectivity.[27][28] This has driven the exploration of inhibitors that bind to allosteric sites—pockets on the enzyme surface distinct from the active site.[27][29] Allosteric inhibitors offer the potential for higher specificity, as these sites are more diverse among different kinases.[27][29] Several potential allosteric sites on CK2 have been identified, such as the αD pocket and the interface between the catalytic (α) and regulatory (β) subunits.[27][30]
The development of potent and cell-permeable allosteric inhibitors is still an active area of research, with compounds like CAM4066 showing promise in preclinical studies.[11][31]
Methodologies and Visualized Workflows
Experimental Protocol: In Vitro CK2 Kinase Activity Assay
Determining the potency of a CK2 inhibitor is typically achieved through an in vitro kinase assay. This protocol outlines a standard method using a peptide substrate and radiolabeled ATP.
-
Prepare Reaction Buffer: Create an assay dilution buffer (e.g., 20 mM MOPS pH 7.2, 25 mM β-glycerolphosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT).[22]
-
Dispense Reagents: In a 96-well plate, add the test inhibitor at various concentrations (typically a serial dilution).
-
Add Substrate and Enzyme: Add the CK2-specific peptide substrate (e.g., RRRDDDSDDD) and recombinant human CK2 holoenzyme to each well.[22][32]
-
Initiate Kinase Reaction: Start the reaction by adding a solution containing MgCl2 and [γ-³³P]ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 10-20 minutes) to allow for substrate phosphorylation.
-
Terminate Reaction: Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash: Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantify Phosphorylation: Measure the incorporated radioactivity on the paper using a scintillation counter.
-
Calculate IC50: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).
Visualization of Key Processes
Caption: A typical high-throughput screening (HTS) workflow for discovering novel CK2 inhibitors.
Caption: CK2's central role in activating key pro-survival and proliferative signaling pathways in cancer.
Caption: The logical and chronological evolution of CK2 inhibitor development strategies.
Conclusion and Future Outlook
The history of CK2 inhibitor development showcases a remarkable progression from non-specific tool compounds to highly potent and selective clinical candidates. The journey, driven by advances in structural biology and rational drug design, has validated CK2 as a druggable target for cancer therapy.[3][9] While ATP-competitive inhibitors like Silmitasertib continue to be evaluated in clinical trials, the future of the field lies in exploring novel inhibitory mechanisms.[2][26] The development of selective allosteric modulators, isoform-specific inhibitors, and bi-specific molecules that target both the ATP and substrate-binding sites represents the next frontier, promising therapies with enhanced efficacy and an improved safety profile.[10][11]
References
- 1. CK2 and the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. [PDF] The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Cross-talk between the CK2 and AKT signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Kinase CK2 in Cancer Energetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]
- 8. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CK2 Inhibitors Targeting Inside and Outside the Catalytic Box | MDPI [mdpi.com]
- 12. tribioscience.com [tribioscience.com]
- 13. caymanchem.com [caymanchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. apexbt.com [apexbt.com]
- 16. Selectivity of 4,5,6,7-tetrabromobenzotriazole, an ATP site-directed inhibitor of protein kinase CK2 ('casein kinase-2') - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. portlandpress.com [portlandpress.com]
- 19. research.unipd.it [research.unipd.it]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Silmitasertib - Wikipedia [en.wikipedia.org]
- 22. selleckchem.com [selleckchem.com]
- 23. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ascopubs.org [ascopubs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. Recent Advances in the Discovery of CK2 Allosteric Inhibitors: From Traditional Screening to Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Non-ATP competitive protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Recent Advances in the Discovery of CK2 Allosteric Inhibitors: From Traditional Screening to Structure-Based Design [mdpi.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
The Dual Role of CK2 in Apoptosis: A Technical Guide for Researchers
Abstract
Protein Kinase CK2, a highly conserved and ubiquitously expressed serine/threonine kinase, has emerged as a critical regulator of cellular life and death decisions. While historically associated with promoting cell growth and proliferation, a substantial body of evidence now points to its potent role as a suppressor of apoptosis. This dual functionality places CK2 at a crucial nexus in cancer biology, where its overexpression is a common feature, contributing to both uncontrolled proliferation and resistance to cell death. This in-depth technical guide provides a preliminary investigation into the multifaceted role of CK2 in apoptosis, catering to researchers, scientists, and drug development professionals. We will explore the molecular mechanisms by which CK2 exerts its pro- and anti-apoptotic effects, detail key signaling pathways involved, present quantitative data on the effects of CK2 inhibition, and provide comprehensive experimental protocols for studying CK2's function in apoptosis.
Introduction: The Enigma of CK2 in Cell Fate
Protein Kinase CK2 is a constitutively active enzyme typically found as a tetrameric complex consisting of two catalytic subunits (α and/or α') and two regulatory β subunits. Its pleiotropic nature is evident from the vast number of its substrates, which are involved in a myriad of cellular processes. In the context of apoptosis, CK2 presents a fascinating duality. The prevailing view is that CK2 is a potent anti-apoptotic protein.[1] Its inhibition, either through chemical inhibitors or genetic knockdown, has been shown to induce apoptosis in a variety of cancer cell lines.[1] This pro-survival function is a key aspect of its role in tumorigenesis, as it allows cancer cells to evade programmed cell death.
However, some studies suggest a more complex, context-dependent role for CK2, with reports of pro-apoptotic functions under specific cellular conditions. This guide will primarily focus on the well-established anti-apoptotic role of CK2, which is of significant interest for the development of novel cancer therapeutics.
The Anti-Apoptotic Mechanisms of CK2
CK2 employs a multi-pronged approach to suppress apoptosis, impacting both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Its anti-apoptotic effects are largely mediated through the phosphorylation of key proteins within these pathways.
Modulation of the Intrinsic Apoptotic Pathway
The intrinsic pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members. CK2 can directly and indirectly influence the activity of these proteins to prevent the release of cytochrome c from the mitochondria, a critical step in apoptosis activation.
-
Phosphorylation of Bcl-2 Family Proteins: CK2 can phosphorylate pro-apoptotic proteins such as Bad, leading to its inactivation and sequestration in the cytoplasm.
-
Regulation of Bcl-2 and Bax Expression: Inhibition of CK2 has been shown to decrease the expression of anti-apoptotic Bcl-2 and increase the expression of pro-apoptotic Bax, thereby shifting the cellular balance towards apoptosis.
Interference with the Extrinsic Apoptotic Pathway
The extrinsic pathway is initiated by the binding of death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface, leading to the activation of an initiator caspase, typically caspase-8.
-
Phosphorylation and Inhibition of Caspases: CK2 can directly phosphorylate and inhibit the activity of executioner caspases like caspase-3, preventing the cleavage of downstream substrates and the execution of the apoptotic program.[2][3][4]
-
Phosphorylation of Bid: CK2 can phosphorylate Bid, a pro-apoptotic BH3-only protein. This phosphorylation prevents its cleavage by caspase-8 into its active form, tBid, which is required to activate the mitochondrial apoptotic pathway.
CK2 in Apoptotic Signaling Pathways
CK2 is intricately linked with several major signaling pathways that regulate cell survival and apoptosis. Its ability to modulate these pathways is central to its anti-apoptotic function.
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical pro-survival pathway that is often dysregulated in cancer. CK2 can activate this pathway, leading to the phosphorylation and inactivation of several pro-apoptotic targets.
Caption: CK2 enhances the pro-survival PI3K/Akt signaling pathway.
The NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation, immunity, and cell survival. Constitutive activation of NF-κB is a hallmark of many cancers and contributes to their resistance to apoptosis. CK2 can activate NF-κB by phosphorylating its inhibitor, IκBα, targeting it for degradation.
Caption: CK2 promotes cell survival by activating the NF-κB pathway.
The p53 Signaling Pathway
The tumor suppressor protein p53 is a critical regulator of the cellular response to stress, inducing cell cycle arrest or apoptosis. CK2 can phosphorylate p53, which can, depending on the context, either promote its degradation or inhibit its pro-apoptotic functions.
Caption: CK2 modulates the p53 signaling pathway, impacting apoptosis.
Quantitative Analysis of CK2 Inhibition and Apoptosis
The development of specific CK2 inhibitors has provided valuable tools to probe its function and has highlighted its therapeutic potential. The following tables summarize key quantitative data from studies investigating the effects of CK2 inhibitors on apoptosis in various cancer cell lines.
Table 1: IC50 Values of CK2 Inhibitors for Induction of Apoptosis
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| CX-4945 (Silmitasertib) | HuCCT-1 | Cholangiocarcinoma | ~10-20 | [1] |
| TFK-1 | Cholangiocarcinoma | >15 | [5] | |
| SSP-25 | Cholangiocarcinoma | >15 | [5] | |
| U-87 MG | Glioblastoma | ~5-15 | [6] | |
| U-138 MG | Glioblastoma | ~5-15 | [6] | |
| A-172 | Glioblastoma | ~5-15 | [6] | |
| HeLa | Cervical Cancer | ~2.5-5 (induces PARP cleavage) | [7] | |
| CEM (S) | T-cell Leukemia | ~2-9 | [8][9] | |
| CEM (R) | T-cell Leukemia | ~2-9 | [8][9] | |
| TBB | Jurkat | T-cell Leukemia | Induces apoptosis at 25-75 µM | [10] |
| PC-3 | Prostate Cancer | 60 | [5] |
Table 2: Effects of CK2 Inhibition on Apoptotic Markers
| Inhibitor | Cell Line | Change in Bcl-2/Bax Ratio | Change in Caspase-3 Activity | Reference |
| CX-4945 | TFK-1, SSP-25 | Dissociation of Bax from Bcl-xL | Increased cleaved Caspase-3 | [5] |
| HuCCT-1 | - | Increased cleaved Caspase-3/9 | [1] | |
| TBB | Jurkat | - | Increased Caspase-3 activity | [10] |
| ARC-775 | HeLa | - | Increased Caspase-3 activity (EC50 = 0.3 µM) | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of CK2 in apoptosis.
Western Blot Analysis of Apoptotic Proteins
This protocol allows for the detection and quantification of changes in the expression levels of key apoptotic proteins following CK2 inhibition.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CK2α, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and treat with a CK2 inhibitor (e.g., CX-4945, TBB) or vehicle control for the desired time points.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using a chemiluminescence detection system.
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
-
Caption: Workflow for Western Blot Analysis of Apoptotic Proteins.
In Vitro CK2 Kinase Assay
This assay measures the enzymatic activity of CK2 and can be used to assess the potency of CK2 inhibitors.
Materials:
-
Recombinant human CK2 holoenzyme
-
Specific CK2 peptide substrate (e.g., RRRADDSDDDDD)
-
[γ-³²P]ATP or a non-radioactive ATP/ADP detection kit (e.g., ADP-Glo™)
-
Kinase reaction buffer
-
CK2 inhibitor of interest
-
Phosphocellulose paper or other method for separating phosphorylated from unphosphorylated substrate
-
Scintillation counter (for radioactive assay) or luminometer (for non-radioactive assay)
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing kinase reaction buffer, recombinant CK2, and the specific peptide substrate.
-
Add the CK2 inhibitor at various concentrations or a vehicle control.
-
-
Initiation of Reaction:
-
Initiate the kinase reaction by adding [γ-³²P]ATP or cold ATP (for non-radioactive assays).
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
-
Termination of Reaction and Detection:
-
For radioactive assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assay: Stop the kinase reaction and measure the amount of ADP produced using a commercial kit and a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of CK2 activity inhibition for each inhibitor concentration and determine the IC50 value.
-
Caption: Workflow for an In Vitro CK2 Kinase Assay.
Conclusion and Future Directions
The evidence overwhelmingly supports a primary role for CK2 as a suppressor of apoptosis, making it a compelling target for cancer therapy. Its intricate involvement in multiple pro-survival signaling pathways underscores the potential for CK2 inhibitors to have a broad anti-cancer activity. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the complex role of CK2 in apoptosis.
Future research should focus on elucidating the context-dependent pro-apoptotic roles of CK2, identifying novel CK2 substrates involved in apoptosis regulation, and exploring the potential of combination therapies involving CK2 inhibitors and conventional chemotherapeutic agents. A deeper understanding of the molecular mechanisms governing CK2's function in cell fate decisions will be instrumental in developing more effective and targeted cancer treatments.
References
- 1. Anti-Growth, Anti-Angiogenic, and Pro-Apoptotic Effects by CX-4945, an Inhibitor of Casein Kinase 2, on HuCCT-1 Human Cholangiocarcinoma Cells via Control of Caspase-9/3, DR-4, STAT-3/STAT-5, Mcl-1, eIF-2α, and HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Quantification of active caspase 3 in apoptotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterizing the convergence of protein kinase CK2 and caspase-3 reveals isoform-specific phosphorylation of caspase-3 by CK2α': implications for pathological roles of CK2 in promoting cancer cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Casein Kinase 2 Inhibitor CX-4945 Promotes Cholangiocarcinoma Cell Death Through PLK1 | Anticancer Research [ar.iiarjournals.org]
- 6. Casein Kinase 2 Inhibitor, CX-4945, Induces Apoptosis and Restores Blood-Brain Barrier Homeostasis in In Vitro and In Vivo Models of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CK2 inhibition with silmitasertib promotes methuosis-like cell death associated to catastrophic massive vacuolization of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.unipd.it [research.unipd.it]
- 11. A Selective Biligand Inhibitor of CK2 Increases Caspase-3 Activity in Cancer Cells and Inhibits Platelet Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CX-4945 (Silmitasertib) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX-4945, also known as Silmitasertib, is a potent, selective, and orally bioavailable small-molecule inhibitor of protein kinase CK2 (casein kinase II).[1][2] CK2 is a constitutively active serine/threonine kinase that is frequently overexpressed in a multitude of cancer cell types, playing a crucial role in tumor growth, proliferation, and survival.[3] Silmitasertib competitively binds to the ATP-binding site of the CK2α subunit, leading to the inhibition of several downstream signaling pathways, most notably the PI3K/Akt/mTOR pathway.[1][4] These application notes provide detailed protocols for the use of CX-4945 in cell culture experiments to investigate its therapeutic potential.
Mechanism of Action
CX-4945 exerts its anti-cancer effects by inhibiting CK2, which in turn modulates multiple pro-survival cellular processes.[3] Inhibition of CK2 by CX-4945 leads to decreased phosphorylation of key downstream targets, including Akt at serine 129 (S129), a specific CK2 phosphorylation site.[2][5] This attenuation of the PI3K/Akt signaling cascade can induce cell cycle arrest, promote apoptosis, and inhibit angiogenesis.[2][5]
Caption: Mechanism of action of CX-4945.
Data Presentation: IC50 Values
The half-maximal inhibitory concentration (IC50) of CX-4945 varies across different cell lines. The following table summarizes reported IC50 values.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Jurkat | T-cell Leukemia | 0.1 | [5] |
| HeLa | Cervical Cancer | 0.7 | [6] |
| MDA-MB-231 | Breast Cancer | 0.9 | [6] |
| HUVEC (proliferation) | Endothelial Cells | 5.5 | [5] |
| HUVEC (migration) | Endothelial Cells | 2.0 | [5] |
| HUVEC (tube formation) | Endothelial Cells | 4.0 | [5] |
| CLL | Chronic Lymphocytic Leukemia | < 1 | [4] |
Experimental Protocols
Reagent Preparation
CX-4945 Stock Solution: CX-4945 is typically supplied as a powder. To prepare a stock solution, dissolve the compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mM.[7] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for several months.[7] For cell culture experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically <0.1%).
Protocol 1: Cell Viability Assay (e.g., using AlamarBlue)
This protocol is used to determine the effect of CX-4945 on cell proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
CX-4945 stock solution (10 mM in DMSO)
-
AlamarBlue reagent
-
Fluorescence plate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 3,000 cells per well in 100 µL of complete medium.[5] For suspension cells, seeding and treatment can occur on the same day.[5]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of CX-4945 in complete medium from the 10 mM stock. A typical concentration range to test is 0.01 µM to 10 µM.[5] Include a vehicle control (DMSO) at the same final concentration as the highest CX-4945 treatment.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of CX-4945 or vehicle control.
-
Incubate the plate for 72 to 96 hours at 37°C.[5]
-
Add 10 µL of AlamarBlue reagent to each well.[5]
-
Incubate the plate for 4-5 hours at 37°C.[5]
-
Measure fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[5]
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of CK2 Signaling
This protocol is used to assess the effect of CX-4945 on the phosphorylation of CK2 target proteins, such as Akt (S129).
Materials:
-
Cancer cell lines of interest
-
6-well cell culture plates
-
CX-4945 stock solution (10 mM in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-Akt (S129), anti-total Akt, anti-PARP, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of CX-4945 (e.g., 2.5, 5, 10 µM) for a specified time (e.g., 24 or 48 hours).[6] Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Protocol 3: Apoptosis Assay (PARP Cleavage)
This protocol utilizes Western blotting to detect the cleavage of PARP, a hallmark of apoptosis.
Procedure: Follow the Western Blot Analysis protocol (Protocol 2). Use a primary antibody that detects both full-length PARP (approx. 116 kDa) and the cleaved fragment (approx. 89 kDa). An increase in the cleaved PARP fragment indicates induction of apoptosis. In HeLa cells, PARP cleavage was observed after 24 hours of treatment with 10 µM CX-4945 and after 48 hours with 5 µM.[6]
Protocol 4: Cell Cycle Analysis
This protocol is used to determine the effect of CX-4945 on cell cycle progression.
Materials:
-
Cancer cell lines of interest
-
6-well cell culture plates
-
CX-4945 stock solution (10 mM in DMSO)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with the desired concentrations of CX-4945 for 24-48 hours.
-
Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution by flow cytometry. CX-4945 has been shown to induce a G2/M arrest in BT-474 cells and a G1 arrest in BxPC-3 cells.[5]
Experimental Workflow Visualization
Caption: General experimental workflow for CX-4945.
References
- 1. Silmitasertib - Wikipedia [en.wikipedia.org]
- 2. CX-4945, an orally bioavailable selective inhibitor of protein kinase CK2, inhibits prosurvival and angiogenic signaling and exhibits antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. CX-4945 (Silmitasertib) | CAS:1009820-21-6 | CK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
Application Notes and Protocols for Inhibiting CK2 in Human Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinase CK2 (formerly Casein Kinase II) is a highly conserved serine/threonine kinase that is frequently overexpressed and hyperactive in a wide variety of human cancers. Its pleiotropic nature allows it to phosphorylate hundreds of substrates, thereby regulating numerous cellular processes critical for cancer cell survival, proliferation, and resistance to therapy. CK2 is a key player in several oncogenic signaling pathways, including PI3K/Akt/mTOR, Wnt/β-catenin, and NF-κB. Consequently, CK2 has emerged as a promising therapeutic target for cancer treatment.
These application notes provide a comprehensive overview and detailed protocols for the inhibition of CK2 in human cancer cell lines. This document is intended to guide researchers in selecting appropriate inhibitors, designing experiments to assess their efficacy, and understanding the downstream consequences of CK2 inhibition.
Data Presentation: Efficacy of CK2 Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values of commonly used CK2 inhibitors in various human cancer cell lines. This data is crucial for determining the effective concentration range for in vitro experiments.
Table 1: IC50 Values of Silmitasertib (CX-4945) in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) |
| Breast Cancer | BT-474 | 1.71-20.01 |
| MDA-MB-231 | 1.71-20.01 | |
| MCF-7 | 1.71-20.01 | |
| Pancreatic Cancer | BxPC-3 | G1 arrest induced |
| Prostate Cancer | DU145 | Not specified |
| Leukemia | CLL | < 1[1] |
| Jurkat | 0.1 (endogenous CK2 activity)[2] | |
| Lung Cancer | A549 | Not specified |
| H1650 | Not specified | |
| H1975 | Not specified | |
| HCC827 | Not specified |
Table 2: IC50 Values of TBB (4,5,6,7-Tetrabromobenzotriazole) in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) |
| Leukemia | Jurkat | Endogenous CK2 inhibited |
| Rat Liver | - | 0.9[3] |
| Human Recombinant | - | 1.6[3] |
Table 3: IC50 Values of Quinalizarin in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) |
| Leukemia | MOLT-4 | 28.0[4] |
| Colon Cancer | HCT116 | 31.5[4] |
| Lung Cancer | A549 | Cell cycle arrest at 12.1 µM[5] |
| NCI-H460 | Proliferation inhibited | |
| NCI-H23 | Proliferation inhibited | |
| Cervical Cancer | HeLa | Cytotoxic at 25-100 µM[6] |
| Prostate Cancer | DU145 | Cytotoxic at 25-100 µM[6] |
Key Signaling Pathways Modulated by CK2
CK2 is a central node in multiple signaling networks that are fundamental to cancer progression. Understanding these pathways is critical for interpreting the effects of CK2 inhibition.
Experimental Workflow for Evaluating CK2 Inhibitors
A systematic approach is necessary to characterize the effects of a CK2 inhibitor on a cancer cell line. The following workflow outlines the key experimental stages.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of CK2 inhibitors on cancer cell lines and calculating the IC50 value.
Materials:
-
Human cancer cell line of choice
-
Complete culture medium
-
CK2 inhibitor (e.g., Silmitasertib, TBB, Quinalizarin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a series of dilutions of the CK2 inhibitor in complete culture medium. It is recommended to perform a broad range of concentrations initially (e.g., 0.1 to 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the inhibitor concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Analysis of CK2 Signaling by Western Blotting
This protocol is to assess the inhibition of CK2 activity by observing the phosphorylation status of its downstream targets.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser129), anti-Akt, anti-phospho-p65 (Ser529), anti-p65, anti-CK2α, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
After treatment with the CK2 inhibitor for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Apoptosis Detection by Annexin V Staining
This protocol is for the quantitative analysis of apoptosis induced by CK2 inhibition using flow cytometry.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or another fluorophore) Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with the CK2 inhibitor at the desired concentration and for the appropriate time. Include both positive and negative controls.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Live cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be positive for Annexin V and negative for PI.
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
Conclusion
The inhibition of CK2 presents a promising strategy for the treatment of various cancers. The protocols and data provided in these application notes offer a robust framework for researchers to investigate the efficacy and mechanism of action of CK2 inhibitors in human cancer cell lines. Careful experimental design and data interpretation are essential for advancing our understanding of CK2's role in oncology and for the development of novel cancer therapies.
References
- 1. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Activity of CoII–Quinalizarin: A Novel Analogue of Anthracycline-Based Anticancer Agents Targets Human DNA Topoisomerase, Whereas Quinalizarin Itself Acts via Formation of Semiquinone on Acute Lymphoblastic Leukemia MOLT-4 and HCT 116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quinalizarin induces autophagy, apoptosis and mitotic catastrophe in cervical and prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SGC-CK2-2 in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing SGC-CK2-2, a potent and highly selective chemical probe for Casein Kinase 2 (CK2), in various kinase activity assays. Detailed protocols and data presentation are included to facilitate the integration of this tool into academic and industrial research settings.
Introduction to SGC-CK2-2
SGC-CK2-2 is a naphthyridine-based, cell-active chemical probe that demonstrates exceptional selectivity for the alpha (α) and alpha-prime (α') catalytic subunits of CK2 (CSNK2).[1][2] Developed as a successor to earlier inhibitors, SGC-CK2-2 offers a distinct chemotype with improved kinetic solubility and a non-overlapping off-target profile compared to compounds like SGC-CK2-1.[1] Its high selectivity makes it an invaluable tool for dissecting the specific roles of CK2 in complex biological systems. A structurally similar but inactive compound, SGC-CK2-2N, is available as a negative control to aid in validating on-target effects.[1]
Data Presentation
The following tables summarize the key quantitative data for SGC-CK2-2, providing a clear comparison of its potency and selectivity.
Table 1: In Vitro and Cellular Potency of SGC-CK2-2 against CK2 Subunits
| Assay Type | Target | IC₅₀ Value | Reference |
| Enzymatic Assay (Eurofins) | CK2α | 3.0 nM | [1] |
| Enzymatic Assay (Eurofins) | CK2α' | <1.0 nM | [1] |
| Cellular Target Engagement (NanoBRET) | CK2α | 920 nM | [1] |
| Cellular Target Engagement (NanoBRET) | CK2α' | 200 nM | [1] |
Table 2: Kinome-wide Selectivity Profile of SGC-CK2-2
| Assay | Kinases Profiled | Concentration | Selectivity Score (S₁₀) | Significant Off-Targets (IC₅₀) | Reference |
| DiscoverX scanMAX | 403 | 1 µM | 0.007 | HIPK2 (600 nM) | [1][3] |
Note: The S₁₀(1µM) score represents the fraction of kinases with a percent of control (PoC) less than 10 at a 1 µM screening concentration. A lower score indicates higher selectivity. The closest off-target, HIPK2, is inhibited with a 200-fold lower potency compared to CK2α.[2][3]
Signaling Pathways Involving CK2
CK2 is a pleiotropic kinase implicated in a multitude of cellular signaling pathways that regulate cell proliferation, survival, and differentiation.[4][5] Understanding these pathways is crucial for designing and interpreting experiments using CK2 inhibitors.
Caption: Key signaling pathways regulated by CK2.
Experimental Protocols
In Vitro Kinase Activity Assay (ADP-Glo™ Format)
This protocol is adapted for measuring the activity of purified CK2 and the inhibitory effect of SGC-CK2-2 using a luminescent ADP-detecting assay.
Materials:
-
Recombinant human CK2α or CK2α' (e.g., from Carna Biosciences)
-
CK2 Substrate Peptide (e.g., RRRDDDSDDD)[6]
-
SGC-CK2-2 and SGC-CK2-2N (negative control) dissolved in DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[7]
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of SGC-CK2-2 and SGC-CK2-2N in kinase assay buffer containing a final DMSO concentration of 1% or less.
-
Reaction Setup:
-
To each well of a 96-well plate, add 5 µL of the compound dilution (or DMSO vehicle control).
-
Add 10 µL of a 2.5X kinase/substrate mix (containing CK2 enzyme and substrate peptide at their final desired concentrations in kinase assay buffer).
-
Pre-incubate for 10-15 minutes at room temperature.
-
-
Initiate Reaction: Start the kinase reaction by adding 10 µL of a 2.5X ATP solution (at the Kₘ for ATP, if known, or a standard concentration like 10-100 µM). The final reaction volume is 25 µL.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]
-
ADP to ATP Conversion: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature in the dark.[7]
-
Signal Detection: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of SGC-CK2-2 relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Workflow for an in vitro kinase assay using the ADP-Glo™ format.
Cellular Target Engagement Assay (NanoBRET™)
This protocol determines the apparent affinity of SGC-CK2-2 for CK2α or CK2α' in live cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid DNA for NanoLuc®-CK2α or NanoLuc®-CK2α' fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer
-
NanoBRET™ Nano-Glo® Substrate
-
SGC-CK2-2 and SGC-CK2-2N dissolved in DMSO
-
White, 96-well cell culture plates
Procedure:
-
Transfection:
-
Plate HEK293 cells in a 96-well plate.
-
Prepare a transfection mix of NanoLuc®-CK2 fusion plasmid DNA and transfection reagent in Opti-MEM®.
-
Add the mix to the cells and incubate for 24 hours to allow for protein expression.
-
-
Compound Treatment:
-
Prepare serial dilutions of SGC-CK2-2 and the negative control in Opti-MEM®.
-
Add the NanoBRET™ Tracer to the diluted compounds.
-
Remove the transfection medium from the cells and add the compound/tracer mix. Equilibrate for 2 hours in a CO₂ incubator.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent as per the manufacturer's instructions.
-
Add the detection reagent to the wells.
-
Read the plate immediately on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (618 nm) simultaneously.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.
-
Convert the raw BRET ratios to milliBRET units (mBU) by multiplying by 1000.
-
Plot the mBU values versus the log of the inhibitor concentration and fit the data to determine the cellular IC₅₀ value.
-
Conclusion
SGC-CK2-2 is a superior chemical probe for investigating the biological functions of CK2. Its high potency and exceptional selectivity, combined with the availability of a matched negative control, enable rigorous, on-target validation of experimental findings. The protocols provided herein offer a starting point for researchers to employ SGC-CK2-2 in both biochemical and cell-based assays to further elucidate the roles of CK2 in health and disease.
References
Application Notes and Protocols for In Vivo Application of CK2 Inhibitors in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase CK2, formerly known as casein kinase 2, is a highly conserved serine/threonine kinase that is frequently overexpressed in a multitude of human cancers.[1][2] Its role in promoting cell proliferation, survival, and angiogenesis while inhibiting apoptosis makes it a compelling target for cancer therapy.[1][3] A number of CK2 inhibitors have been developed and evaluated in preclinical mouse models, demonstrating promising anti-tumor activity.[1] This document provides detailed application notes and protocols for the in vivo use of CK2 inhibitors in mouse models, with a focus on the most extensively studied inhibitor, CX-4945 (silmitasertib).
Key CK2 Inhibitors in Preclinical Development
Several small molecule inhibitors targeting the ATP-binding site of CK2 have been investigated in mouse models. The most prominent of these is CX-4945 (silmitasertib), which has advanced to clinical trials.[4][5] Other inhibitors such as TBB and quinalizarin have also been used in preclinical studies.[6]
CX-4945 (Silmitasertib): A potent, selective, and orally bioavailable inhibitor of CK2.[7][8] It has shown efficacy in various cancer models including Ewing sarcoma, glioblastoma, and acute myeloid leukemia.[4][9][10]
TBB (4,5,6,7-Tetrabromobenzotriazole): One of the earlier developed CK2 inhibitors. While it has demonstrated in vivo activity, its specificity has been questioned compared to newer compounds.[6]
Quinalizarin: Another CK2 inhibitor that has shown anti-tumor effects in non-small-cell lung cancer models.[6]
Quantitative Data Summary
The following tables summarize quantitative data from various in vivo studies using CK2 inhibitors in mouse models.
Table 1: In Vivo Efficacy of CX-4945 (Silmitasertib) in Different Mouse Models
| Cancer Type | Mouse Model | Treatment Regimen | Key Findings | Reference(s) |
| Ewing Sarcoma | Metastatic Xenograft | CX-4945 (oral) | Decreased lung metastases | [4] |
| Glioblastoma | GL261 Immunocompetent | CX-4945 + Temozolomide (metronomic) | Increased survival (54.7 ± 11.9 days vs. 22.5 ± 1.2 for control) | [9] |
| Glioblastoma | Xenograft | CX-4945 (oral) | Reduced tumor growth and restored tight junction expression | [11] |
| Acute Myeloid Leukemia (AML) | Xenograft (U937 and THP-1 cells) | CX-4945 | Decreased leukemia burden and BCL-XL protein levels | [10][12] |
| B-cell Acute Lymphoblastic Leukemia (B-ALL) | Patient-Derived Xenograft (PDX) | CX-4945 + Rapamycin | Synergistic anti-leukemia effect | [13] |
| Cholangiocarcinoma | HuCCT1 Xenograft | CX-4945, Gemcitabine, Cisplatin | Combination was more potent than single agents in inhibiting tumor growth | [14] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | UM-SCC1 Xenograft | CX-4945 | Modest anti-tumor activity | [15] |
| Colorectal Cancer | DLD-1 Xenograft | Compound 2 (a pyrazolo[1,5-a]pyrimidine) | Limited tumor growth inhibition | [16] |
| Colorectal Cancer | HCT-116 Xenograft | CK2 inhibitor 2 (oral, 60-90 mg/kg, twice daily) | Dose-dependent tumor growth inhibition (up to 69%) | [17] |
Table 2: Pharmacokinetic Parameters of CX-4945 in Rodents
| Parameter | Value | Species | Reference(s) |
| Oral Bioavailability | >70% | Rat | [7][8] |
| Plasma Protein Binding | >98% | Rat | [7] |
| Volume of Distribution (Vss) | 1.39 L/kg | Rat (intravenous) | [7] |
| Clearance (CL) | 0.08 L/kg/h | Rat (intravenous) | [7] |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Efficacy Studies with Orally Administered CX-4945
This protocol provides a general framework. Specific details such as cell line, mouse strain, and tumor induction method should be adapted to the specific cancer model.
1. Animal Models and Tumor Cell Implantation:
- Use appropriate immunocompromised (e.g., BALB/c nude, NRG) or immunocompetent (e.g., C57BL/6) mice, depending on the tumor model.[6][13][18]
- For xenograft models, subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in 100-200 µL of sterile PBS or Matrigel) into the flank of each mouse.[14]
- For orthotopic models, such as glioblastoma, intracranial injection of tumor cells is required.[9]
- For leukemia models, intravenous (tail vein) injection of leukemia cells is performed.[13]
- Monitor tumor growth regularly using calipers. Treatment is typically initiated when tumors reach a palpable size (e.g., 100-200 mm³).
2. Formulation and Administration of CX-4945:
- CX-4945 is typically formulated for oral gavage. A common vehicle is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS/ddH₂O.[17]
- The dosage of CX-4945 can vary, but a frequently used dose is in the range of 60-90 mg/kg, administered once or twice daily.[17]
- Administer the formulated drug or vehicle control to the mice via oral gavage at the predetermined schedule.
3. Monitoring and Endpoints:
- Measure tumor volume (e.g., (length x width²)/2) and body weight 2-3 times per week.
- Monitor the overall health and behavior of the mice daily.
- The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival, metastasis, and analysis of biomarkers.[4][9]
- At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., Western blotting, immunohistochemistry, flow cytometry).[10][13]
Protocol 2: Assessment of Target Engagement and Downstream Signaling
1. Tissue Collection and Processing:
- At specified time points after the final dose, euthanize the mice and excise the tumors.
- For protein analysis, snap-freeze the tumor tissue in liquid nitrogen and store at -80°C.
- For histological analysis, fix the tumors in 10% neutral buffered formalin.
2. Western Blot Analysis:
- Homogenize the frozen tumor tissue and extract proteins using a suitable lysis buffer.
- Perform Western blotting to assess the levels of total and phosphorylated CK2 substrates, such as Akt (at Ser129) and PTEN.[9][14]
- Also, analyze key downstream signaling proteins like β-catenin.[16]
3. Immunohistochemistry (IHC):
- Embed the formalin-fixed tumors in paraffin and section them.
- Perform IHC to visualize the expression and localization of proteins of interest within the tumor tissue, such as markers for proliferation (e.g., Ki67) and apoptosis (e.g., cleaved caspase-3).[15]
Signaling Pathways and Experimental Workflows
Discussion and Considerations
The in vivo application of CK2 inhibitors has shown significant therapeutic potential in a variety of preclinical cancer models. CX-4945, in particular, has demonstrated a favorable pharmacokinetic profile and efficacy both as a single agent and in combination with other therapies.[7][13][14]
When designing in vivo studies, it is crucial to select the appropriate mouse model and to carefully consider the dosage and administration schedule of the CK2 inhibitor. The combination of CK2 inhibitors with standard-of-care chemotherapies or other targeted agents often results in synergistic anti-tumor effects.[13][14] Therefore, exploring rational combinations is a promising avenue for future research.
Furthermore, the role of CK2 in modulating the tumor microenvironment, including immune cells, is an emerging area of investigation.[18] Studies in immunocompetent mouse models are essential to fully elucidate the therapeutic potential of CK2 inhibitors in the context of the host immune system.[9]
References
- 1. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CK2 and the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CK2 inhibitor CX-4945 targets EWS-FLI1 protein abundance and shows anti-tumor activity in metastatic mouse models of Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CK2 inhibition with silmitasertib promotes methuosis-like cell death associated to catastrophic massive vacuolization of colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Evaluation of Combined CK2 Inhibition and Irradiation in Human WiDr Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic characterization of CK2 inhibitor CX-4945 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting Protein Kinase CK2: Evaluating CX-4945 Potential for GL261 Glioblastoma Therapy in Immunocompetent Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic Basis for In Vivo Therapeutic Efficacy of CK2 Inhibitor CX-4945 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Casein Kinase 2 Inhibitor, CX-4945, Induces Apoptosis and Restores Blood-Brain Barrier Homeostasis in In Vitro and In Vivo Models of Glioblastoma [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. ashpublications.org [ashpublications.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Potent and Selective CK2 Kinase Inhibitors with Effects on Wnt Pathway Signaling in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound | Casein Kinase | TargetMol [targetmol.com]
- 18. Inhibition of casein kinase 2 disrupts differentiation of myeloid cells in cancer and enhances the efficacy of immunotherapy in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Method for Assessing CK2 Inhibitor Efficacy on Cell Viability
Audience: Researchers, scientists, and drug development professionals.
Introduction Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved serine/threonine kinase that is frequently overexpressed in a multitude of cancers.[1][2] CK2 plays a critical role in promoting cell proliferation, growth, and survival, primarily by suppressing apoptosis.[1][3] It influences numerous signaling pathways essential for tumorigenesis, including PI3K/AKT, Wnt/β-catenin, and NF-κB.[4] Consequently, the inhibition of CK2 has emerged as a promising therapeutic strategy for cancer treatment.[2][5] This document provides a detailed methodology for evaluating the efficacy of CK2 inhibitors by measuring their impact on cancer cell viability, confirming on-target effects, and analyzing the resulting data.
Core Signaling Pathways Modulated by CK2
CK2 promotes cell survival through various signaling cascades. A primary mechanism involves the PI3K/AKT pathway, where CK2 can directly phosphorylate and activate AKT, a key pro-survival kinase. Furthermore, CK2 can phosphorylate and inactivate the tumor suppressor PTEN, which normally antagonizes PI3K signaling. CK2 also enhances the Wnt/β-catenin pathway by phosphorylating β-catenin, promoting its stability and transcriptional activity, which leads to the expression of pro-proliferative genes.[4][6]
Caption: CK2 promotes cell survival via PI3K/AKT and Wnt/β-catenin pathways.
Experimental Workflow
The overall process involves treating cultured cancer cells with a CK2 inhibitor across a range of concentrations and time points. Cell viability is then quantified using a metabolic assay, such as the MTT or MTS assay.[7][8] Subsequent experiments, like Western blotting, are performed to validate that the observed reduction in viability is due to the inhibition of CK2 and the induction of apoptosis.
Caption: Workflow for assessing CK2 inhibitor effects on cell viability.
Detailed Experimental Protocols
Materials and Reagents
-
Cancer cell line overexpressing CK2 (e.g., HeLa, PC3-LN4, MCF7)[7][8][9]
-
Complete culture medium (e.g., DMEM/RPMI with 10% FBS, 1% Penicillin-Streptomycin)
-
CK2 Inhibitor (e.g., CX-4945, TBB) and DMSO (vehicle control)[7][10]
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Cell Lysis Buffer (e.g., RIPA buffer)
-
Proteinase and phosphatase inhibitor cocktails
-
Primary antibodies: anti-phospho-Akt (S129), anti-cleaved PARP, anti-Actin or anti-Tubulin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
SDS-PAGE and Western blot equipment
Protocol 1: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[8] Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11]
Caption: Principle of the MTT cell viability assay.
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 4,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[7][11]
-
Inhibitor Treatment: Prepare serial dilutions of the CK2 inhibitor in complete medium. A common concentration range is 0.1 µM to 80 µM.[7][8] Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or DMSO (vehicle control).
-
Incubation: Incubate the plates for desired time points (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.[11]
-
Calculation: Calculate the percentage of cell viability for each treatment relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_Control) * 100
-
Protocol 2: Western Blot for Target Engagement and Apoptosis
This protocol verifies that the CK2 inhibitor is acting on its intended pathway and inducing apoptosis. A decrease in the phosphorylation of a known CK2 substrate (e.g., Akt at Ser129) confirms target engagement.[10] The appearance of cleaved PARP, an apoptosis marker, confirms the mechanism of cell death.[9]
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the CK2 inhibitor at concentrations around the determined IC50 value for 24-48 hours.
-
Protein Extraction: Wash cells with cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-p-Akt S129, anti-cleaved PARP, anti-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
Data Presentation and Analysis
Quantitative data should be summarized in clear, structured tables to facilitate comparison and interpretation.
Table 1: Example Dose-Response Data for a CK2 Inhibitor (48h Treatment)
| Inhibitor Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability |
| 0 (Vehicle) | 1.254 | 0.088 | 100.0% |
| 1 | 1.102 | 0.075 | 87.9% |
| 2.5 | 0.877 | 0.061 | 69.9% |
| 5 | 0.631 | 0.052 | 50.3% |
| 10 | 0.345 | 0.041 | 27.5% |
| 20 | 0.158 | 0.029 | 12.6% |
| 40 | 0.091 | 0.022 | 7.3% |
Data are representative. From this data, the half-maximal inhibitory concentration (IC50) can be calculated using non-linear regression analysis (log(inhibitor) vs. response).
Table 2: Example Time-Course Data for a CK2 Inhibitor (10 µM)
| Time Point (hours) | Mean Absorbance (570 nm) | Std. Deviation | % Viability |
| 0 | 1.254 | 0.088 | 100.0% |
| 6 | 1.053 | 0.079 | 84.0% |
| 12 | 0.882 | 0.065 | 70.3% |
| 24 | 0.559 | 0.054 | 44.6% |
| 48 | 0.345 | 0.041 | 27.5% |
Table 3: Summary of IC50 Values for Different CK2 Inhibitors
| Inhibitor | Cell Line | IC50 (µM) at 48h |
| Inhibitor A (e.g., CX-4945) | HeLa | 4.9 |
| Inhibitor A (e.g., CX-4945) | PC3-LN4 | 6.2 |
| Inhibitor B (e.g., TBB) | HeLa | 15.7 |
| Inhibitor B (e.g., TBB) | PC3-LN4 | 21.3 |
References
- 1. mdpi.com [mdpi.com]
- 2. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Protein kinase CK2 promotes cancer cell viability via up-regulation of cyclooxygenase-2 expression and enhanced prostaglandin E2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein kinase CK2 inhibition induces cell death via early impact on mitochondrial function* - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro and In Silico Evaluation of Bikaverin as a Potent Inhibitor of Human Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. journals.plos.org [journals.plos.org]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Utilizing Phosphoproteomics to Uncover CK2 Substrates: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive guide to identifying substrates of Casein Kinase 2 (CK2) using state-of-the-art phosphoproteomic techniques. CK2 is a crucial serine/threonine kinase implicated in a vast array of cellular processes, including cell cycle progression, transcription, and apoptosis.[1][2] Its dysregulation is linked to various diseases, notably cancer, making it a prime target for therapeutic intervention.[1][2][3] Understanding its substrate repertoire is paramount for elucidating its biological functions and for the development of targeted therapies.
This document outlines detailed experimental protocols, from cell culture and lysis to advanced mass spectrometry-based phosphopeptide analysis. Furthermore, it presents a clear framework for data analysis and visualization of the complex signaling networks regulated by CK2.
Introduction to CK2 and Phosphoproteomics
Protein kinase CK2 is a highly conserved and ubiquitously expressed enzyme that phosphorylates a multitude of proteins, regulating numerous signaling pathways.[4][5] Traditional methods for substrate identification often lack the throughput and sensitivity to capture the full spectrum of CK2's influence. Modern mass spectrometry-based phosphoproteomics has emerged as a powerful tool for the large-scale, unbiased identification and quantification of phosphorylation events, enabling a global view of kinase signaling.[6][7]
This protocol will focus on a quantitative phosphoproteomic workflow that combines stable isotope labeling of amino acids in cell culture (SILAC) or label-free quantification with phosphopeptide enrichment and high-resolution mass spectrometry to identify bona fide CK2 substrates.[8][9]
Experimental Workflow Overview
The general workflow for identifying CK2 substrates using phosphoproteomics involves several key stages, as depicted below. This strategy often employs a comparison between cells with normal CK2 activity and cells where CK2 is inhibited, either pharmacologically (e.g., using the selective inhibitor CX-4945) or genetically (e.g., using CRISPR/Cas9 to knock out CK2 subunits).[1][9][10]
Figure 1: A generalized experimental workflow for the phosphoproteomic identification of CK2 substrates.
Detailed Experimental Protocols
Cell Culture and SILAC Labeling
This protocol is designed for adherent cells, such as HeLa or C2C12 cells.[9]
-
Cell Culture: Culture cells in DMEM supplemented with 10% dialyzed fetal bovine serum, penicillin, and streptomycin.
-
SILAC Labeling (Optional, for quantitative analysis):
-
For the 'light' condition, culture cells in DMEM containing normal L-lysine and L-arginine.
-
For the 'heavy' condition, culture cells in DMEM containing stable isotope-labeled L-lysine (¹³C₆¹⁵N₂) and L-arginine (¹³C₆¹⁵N₄).
-
Culture cells for at least five passages to ensure complete incorporation of the labeled amino acids.
-
CK2 Inhibition and Cell Lysis
-
CK2 Inhibition: Treat the 'heavy' labeled cells (or one batch of unlabeled cells in a label-free experiment) with a selective CK2 inhibitor, such as 5 µM CX-4945, for 45-60 minutes.[10] Treat the 'light' labeled (or control) cells with a vehicle (e.g., DMSO).
-
Cell Harvest and Lysis:
-
Aspirate the media and wash the cells with ice-cold PBS.[11]
-
Add ice-cold lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl pH 8.0, supplemented with protease and phosphatase inhibitors).[11][12]
-
Scrape the cells and collect the lysate.[11]
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
Centrifuge at 20,000 x g for 1 hour at 4°C to pellet cell debris.[6]
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.[6]
Protein Digestion
-
Reduction and Alkylation:
-
Take an equal amount of protein from the 'light' and 'heavy' lysates (for SILAC) or from the control and treated samples (for label-free) and combine them if using SILAC.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour.[6]
-
Add iodoacetamide to a final concentration of 20 mM and incubate for 45 minutes in the dark at room temperature.
-
-
Digestion:
-
Dilute the urea concentration to less than 2 M with 50 mM ammonium bicarbonate.
-
Add sequencing-grade trypsin at a 1:50 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C.[12]
-
Acidify the reaction with trifluoroacetic acid (TFA) to a final concentration of 0.5-1% to stop the digestion.[12]
-
Desalt the resulting peptide mixture using a C18 Sep-Pak cartridge.
-
Phosphopeptide Enrichment
Due to the low stoichiometry of phosphorylation, enrichment of phosphopeptides is a critical step.[12] A dual enrichment strategy using both Titanium Dioxide (TiO₂) and Iron-NTA (Fe-NTA) magnetic beads can improve coverage.[13]
-
Titanium Dioxide (TiO₂) Enrichment:
-
Equilibrate TiO₂ beads with loading buffer (e.g., 80% acetonitrile, 5% TFA).
-
Incubate the desalted peptide mixture with the equilibrated TiO₂ beads.
-
Wash the beads with washing buffer (e.g., 40% acetonitrile, 1% TFA).
-
Elute the phosphopeptides with an alkaline solution (e.g., 10% ammonium hydroxide).
-
-
Fe-NTA Magnetic Bead Enrichment:
-
Equilibrate Fe-NTA magnetic beads according to the manufacturer's protocol.
-
Incubate the peptide sample with the beads to capture phosphopeptides.
-
Wash the beads to remove non-specifically bound peptides.
-
Elute the phosphopeptides using a high pH buffer.
-
-
Post-Enrichment Cleanup: Desalt the enriched phosphopeptides using a C18 StageTip before mass spectrometry analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC): Separate the enriched phosphopeptides using a reverse-phase nano-LC system with a gradient of increasing acetonitrile concentration.
-
Mass Spectrometry (MS): Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap).
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.[6]
-
In DDA mode, the most intense precursor ions are selected for fragmentation (MS/MS).
-
Data Analysis
-
Database Search: Use a search engine like MaxQuant or Sequest to identify peptides and proteins from the MS/MS spectra by searching against a relevant protein database (e.g., UniProt).
-
Phosphosite Localization: Determine the precise location of the phosphate group on the peptide sequence using algorithms like PTM-Score or Ascore.
-
Quantification:
-
For SILAC data, calculate the ratio of the 'heavy' to 'light' peptide intensities.
-
For label-free data, compare the peak intensities of the same peptide between the control and treated samples.
-
-
Statistical Analysis: Perform statistical tests (e.g., t-test) to identify phosphosites with significantly altered abundance upon CK2 inhibition.[11]
Data Presentation
Quantitative phosphoproteomic data should be presented in a clear and structured format to facilitate interpretation and comparison.
Table 1: Representative List of Potential CK2 Substrates Identified by Phosphoproteomics
| Protein | Gene | Phosphosite | Fold Change (Inhibited/Control) | p-value |
| Topoisomerase IIα | TOP2A | S1106 | 0.25 | <0.01 |
| Eukaryotic translation initiation factor 2 subunit beta | EIF2S2 | S2 | 0.31 | <0.01 |
| Heterogeneous nuclear ribonucleoprotein A2/B1 | HNRNPA2B1 | S199 | 0.45 | <0.05 |
| Condensin complex subunit 2 | NCAPH | S588 | 0.38 | <0.01 |
| Histone deacetylase 1 | HDAC1 | S421 | 0.52 | <0.05 |
This table is a representative example based on published data.[1][10] Actual results will vary depending on the experimental system.
Visualization of CK2 Signaling Pathways
CK2 is involved in multiple critical signaling pathways that regulate cell proliferation, survival, and inflammation.[4]
Figure 2: Simplified diagram of major signaling pathways regulated by CK2.
Validation of Candidate Substrates
Bioinformatic analysis of phosphoproteomic data can reveal consensus motifs of the kinase of interest. For CK2, a common motif is the presence of acidic residues (Aspartic acid or Glutamic acid) downstream of the phosphorylated serine or threonine (pS/pT-D/E-X-D/E).[1]
Identified candidate substrates should be validated using orthogonal methods, such as:
-
In vitro Kinase Assays: Purified, active CK2 is incubated with a purified recombinant candidate substrate protein or a synthetic peptide corresponding to the identified phosphosite. Phosphorylation can be detected by autoradiography (if using ³²P-ATP) or by mass spectrometry.[1]
-
Phos-tag™ Western Blotting: This technique allows for the separation of phosphorylated and non-phosphorylated forms of a protein on an SDS-PAGE gel, enabling the validation of changes in phosphorylation status in cell lysates.
Conclusion
The phosphoproteomic workflow detailed in this application note provides a robust and comprehensive approach for the identification of CK2 substrates. By combining quantitative mass spectrometry with targeted validation experiments, researchers can significantly advance our understanding of CK2's role in cellular signaling and its implications in disease. This knowledge is crucial for the development of novel therapeutic strategies targeting the CK2 signaling axis.
References
- 1. Frontiers | Identification of Candidate Casein Kinase 2 Substrates in Mitosis by Quantitative Phosphoproteomics [frontiersin.org]
- 2. doaj.org [doaj.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A basic phosphoproteomic-DIA workflow integrating precise quantification of phosphosites in systems biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Re-evaluation of protein kinase CK2 pleiotropy: new insights provided by a phosphoproteomics analysis of CK2 knockout cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Candidate Casein Kinase 2 Substrates in Mitosis by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphoproteomics Workflow Explained: From Sample to Data - Creative Proteomics [creative-proteomics.com]
- 12. Sample Preparation for Phosphoproteomics: Best Practices and Tips - Creative Proteomics [creative-proteomics.com]
- 13. Optimized Workflow for Proteomics and Phosphoproteomics with Limited Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Techniques for Measuring Protein Kinase CK2 Activity in Cell Lysates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a critical role in a vast array of cellular processes.[1][2][3] CK2 is typically found as a tetrameric holoenzyme composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[2][3][4] A key feature of CK2 is its constitutive activity within the cell, which allows it to phosphorylate hundreds of substrates, thereby regulating signal transduction pathways involved in cell growth, proliferation, apoptosis, and differentiation.[1][4][5]
Dysregulation of CK2 activity is implicated in numerous human diseases, particularly cancer, where it promotes tumor development and suppresses apoptosis by modulating key signaling pathways like PI3K/Akt/mTOR, NF-κB, and JAK/STAT.[4][5] This has made CK2 an attractive therapeutic target for anti-cancer drug development.[6][7] Consequently, robust and reliable methods for measuring CK2 activity in cell lysates are essential for basic research and for screening potential inhibitors.
This application note provides a detailed overview of common techniques for quantifying CK2 activity, complete with experimental protocols and a comparative summary to aid researchers in selecting the most appropriate method for their needs.
CK2 Signaling Pathways
CK2 is a central node in cellular signaling, influencing multiple pro-survival and proliferative pathways. Its inhibition can disrupt these networks, making it a key target in disease intervention.
Caption: Simplified diagram of CK2's role in major signaling pathways.
Overview of CK2 Activity Assays
Several methods are available to measure CK2 activity, broadly categorized as radiometric and non-radioactive. The choice of assay depends on factors such as required sensitivity, throughput, available equipment, and safety considerations.
| Feature | Radiometric Assay | Luminescence Assay (ADP-Glo™) | ELISA / Colorimetric Assay |
| Principle | Measures incorporation of 32P or 33P from [γ-32P]ATP into a substrate.[1][8] | Measures ADP produced during the kinase reaction via a coupled luciferase reaction.[9] | Uses a phospho-specific antibody to detect phosphorylated substrate immobilized on a plate.[6][10] |
| Readout | Scintillation counting (Counts Per Minute, CPM).[8] | Luminescence (Relative Light Units, RLU). | Absorbance (Optical Density, OD).[10] |
| Throughput | Low to medium. | High.[11] | High. |
| Sensitivity | Very high. | High.[9] | Medium to high. |
| Safety | Requires handling and disposal of radioactive materials.[8] | Non-radioactive. | Non-radioactive.[10] |
| Key Advantages | Direct measurement of phosphorylation, high sensitivity, considered a "gold standard". | High throughput, non-radioactive, good sensitivity, simple protocol.[9] | High throughput, non-radioactive, stable endpoint signal. |
| Key Disadvantages | Safety hazards, radioactive waste, low throughput, specialized equipment.[8] | Indirect measurement, potential for ATP-luciferase reaction interference. | Indirect measurement, potential for antibody cross-reactivity. |
Experimental Protocols
Note: When using crude cell lysates, CK2 can be immunoprecipitated first to improve specificity, although many kits are designed to work with lysates directly.[8][12] Always include proper controls: a no-enzyme control (background), a no-substrate control, and a control with a known CK2-specific inhibitor (e.g., Silmitasertib (CX-4945) or TBB).[13][14]
Protocol 1: Radiometric [γ-32P]ATP Filter Binding Assay
This traditional method is highly sensitive and directly measures the transfer of a radiolabeled phosphate group to a specific CK2 peptide substrate.[8]
Caption: Workflow for a radiometric CK2 kinase activity assay.
A. Materials
-
Cell Lysis Buffer (e.g., 20mM MOPS, pH 7.2, 25mM β-glycerol phosphate, 5mM EGTA, 1mM sodium orthovanadate, 1mM DTT, protease inhibitors)
-
CK2 Substrate Peptide (e.g., RRRADDSDDDDD)[13]
-
Assay Dilution Buffer (ADB)[8]
-
[γ-32P]ATP (3000 Ci/mmol)
-
Mg2+/ATP Cocktail (e.g., 75mM MgCl2, 500µM "cold" ATP)[8]
-
P81 Phosphocellulose Squares[8]
-
75mM Phosphoric Acid
-
Acetone
-
Scintillation Cocktail and Vials
B. Procedure
-
Cell Lysate Preparation: Lyse cells in ice-cold Lysis Buffer. Centrifuge to pellet debris and collect the supernatant. Determine protein concentration (e.g., via Bradford assay).
-
Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mix. For a single reaction:
-
Kinase Reaction: Prepare the radioactive ATP mix by diluting [γ-32P]ATP into the Mg2+/ATP Cocktail. Initiate the reaction by adding 10 µl of this mix to each tube.
-
Incubation: Incubate tubes for 10-20 minutes at 30°C with agitation.[8][15]
-
Stopping the Reaction: Stop the reaction by adding 20 µl of 40% Trichloroacetic Acid (TCA).[8]
-
Substrate Capture: Spot a 25 µl aliquot from each tube onto a uniquely labeled P81 phosphocellulose square. Allow the liquid to absorb for at least 30 seconds.[8]
-
Washing: Place the P81 squares in a beaker and wash 3-5 times with a large volume of 75mM phosphoric acid to remove unincorporated [γ-32P]ATP. Perform a final wash with acetone to air dry the squares quickly.[8]
-
Quantification: Place each dry P81 square into a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
Protocol 2: Non-Radioactive Luminescence-Based Assay (ADP-Glo™)
This high-throughput method quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to CK2 activity.[9]
Caption: Workflow for a luminescence-based CK2 kinase assay.
A. Materials
-
Cell Lysis Buffer (as above)
-
White, opaque 96-well or 384-well plates[13]
-
CK2 Substrate Peptide
-
Kinase Assay Buffer (e.g., 25mM Tris-HCl pH 7.4, 150mM NaCl, 1mM DTT, 2mM MgCl2)[13]
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar, containing:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
B. Procedure
-
Reaction Setup: In each well of a white assay plate, add the reaction components. For a 50 µl final reaction volume:
-
45 µl of a mix containing Kinase Assay Buffer, CK2 substrate, and cell lysate (10-100 µg).[13]
-
-
Kinase Reaction: Start the reaction by adding 5 µl of ATP solution (final concentration typically 10-100 µM).[13]
-
Incubation: Incubate the plate at room temperature or 30°C for 60 minutes.[13]
-
First Detection Step: Add 50 µl of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining unconsumed ATP.
-
Incubation: Incubate at room temperature for 40 minutes.[9]
-
Second Detection Step: Add 100 µl of Kinase Detection Reagent to each well. This converts the ADP generated by CK2 into ATP and provides the luciferase/luciferin to generate light.
-
Incubation: Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
Quantification: Measure luminescence using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus to CK2 activity.[13]
Protocol 3: Non-Radioactive ELISA-Based Assay
This method uses a plate pre-coated with a CK2 substrate. After the kinase reaction, a phospho-specific antibody conjugated to an enzyme (like HRP) is used for colorimetric detection.
Caption: Workflow for an ELISA-based CK2 kinase activity assay.
A. Materials
-
Cell Lysis Buffer (as above)
-
CK2 Assay Kit (e.g., CycLex®, ImmuneChem) containing:
-
Substrate-pre-coated 96-well plate
-
Phospho-specific primary antibody
-
HRP-conjugated secondary antibody
-
Wash Buffer
-
TMB Substrate and Stop Solution
-
-
ATP Solution
B. Procedure
-
Reaction Setup: Add cell lysate and ATP-containing reaction buffer to the wells of the substrate-coated microplate.
-
Kinase Reaction: Incubate the plate at 37°C for 15-30 minutes to allow CK2 in the lysate to phosphorylate the immobilized substrate.
-
Washing: Aspirate the reaction mixture and wash the wells multiple times with Wash Buffer to remove lysate components and ATP.
-
Primary Antibody Incubation: Add the phospho-specific primary antibody to each well. This antibody will bind only to the phosphorylated substrate. Incubate according to the manufacturer's instructions (e.g., 60 minutes at room temperature).
-
Washing: Wash the wells again to remove unbound primary antibody.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody. Incubate to allow it to bind to the primary antibody.
-
Washing: Perform a final series of washes to remove the unbound secondary antibody.
-
Signal Development: Add TMB substrate to each well and incubate in the dark until sufficient color develops.
-
Stopping the Reaction: Add Stop Solution to each well. The color will change from blue to yellow.
-
Quantification: Measure the absorbance at 450 nm using a microplate reader. The OD is proportional to the amount of phosphorylated substrate and thus to CK2 activity.[10]
References
- 1. globozymes.com [globozymes.com]
- 2. Protein kinase CK2 – diverse roles in cancer cell biology and therapeutic promise - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 7. Antitumoral activity of allosteric inhibitors of protein kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. promega.com [promega.com]
- 10. immunechem.com [immunechem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. CK2 Kinase Activity [bio-protocol.org]
- 13. Kinase activity assays Src and CK2 [protocols.io]
- 14. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 15. files.core.ac.uk [files.core.ac.uk]
Application of CK2 Inhibitors in Combination with Chemotherapy: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of Protein Kinase CK2 inhibitors in combination with conventional chemotherapy. This approach aims to enhance therapeutic efficacy and overcome drug resistance in various cancer types.
Protein Kinase CK2, a constitutively active serine/threonine kinase, is frequently overexpressed in a multitude of human cancers and is associated with poor prognosis.[1][2][3] CK2 plays a pivotal role in numerous cellular processes that promote cancer cell survival, proliferation, and resistance to therapy.[1][4][5] Inhibition of CK2 has emerged as a promising strategy to sensitize cancer cells to the cytotoxic effects of chemotherapy. The first-in-class, potent, and highly selective CK2 inhibitor, silmitasertib (CX-4945), is currently being evaluated in clinical trials for both solid and hematological malignancies.[6][7][8]
Mechanism of Synergistic Action
The combination of CK2 inhibitors with chemotherapy leverages a multi-pronged attack on cancer cells. The primary mechanisms contributing to this synergy include:
-
Inhibition of DNA Damage Repair: CK2 is directly involved in the DNA damage response pathway.[6][9] By phosphorylating key DNA repair proteins such as XRCC1 and MDC1, CK2 facilitates the repair of DNA lesions induced by chemotherapeutic agents like cisplatin and gemcitabine.[9][10] Inhibition of CK2 with agents like CX-4945 blocks this repair process, leading to an accumulation of DNA damage and enhanced cancer cell death.[9][10]
-
Downregulation of Pro-Survival Signaling Pathways: CK2 is a key regulator of several pro-survival signaling cascades, including the PI3K/Akt/mTOR and NF-κB pathways.[4][7][11] These pathways are often hyperactivated in cancer, promoting cell growth and inhibiting apoptosis. CK2 inhibitors suppress the activity of these pathways, thereby lowering the threshold for chemotherapy-induced apoptosis.[7][11]
-
Restoration of Tumor Suppressor Function: In certain hematological malignancies like Acute Lymphoblastic Leukemia (ALL), CK2 has been shown to phosphorylate and inactivate the tumor suppressor protein IKAROS.[12][13] Pharmacological inhibition of CK2 can restore IKAROS function, leading to the repression of anti-apoptotic genes like BCL-XL and sensitizing leukemia cells to chemotherapeutic agents such as daunorubicin.[13][14]
Synergistic Combinations of CK2 Inhibitors and Chemotherapy
Extensive preclinical and clinical studies have demonstrated the synergistic or additive effects of combining CK2 inhibitors, primarily silmitasertib (CX-4945), with a variety of standard-of-care chemotherapeutic agents across different cancer types.
| Cancer Type | CK2 Inhibitor | Chemotherapeutic Agent(s) | Observed Effect | Reference(s) |
| Solid Tumors (General) | Silmitasertib (CX-4945) | Irinotecan, Temozolomide, Vincristine | Evaluation of safety and efficacy in relapsed/refractory tumors | [15][16] |
| Ovarian Cancer | CX-4945 | Cisplatin, Gemcitabine | Synergistic antiproliferative effects | [10][17] |
| Cholangiocarcinoma | Silmitasertib | Gemcitabine, Cisplatin | Promising preliminary efficacy in a Phase Ib/II study | [18] |
| Hematological Malignancies | CX-4945 | Fludarabine | Synergistic effects in Chronic Lymphocytic Leukemia (CLL) | [7] |
| Acute Myeloid Leukemia (AML) | CX-4945 | Daunorubicin | Augments BCL-XL suppression and apoptosis | [13][14] |
| Acute Lymphoblastic Leukemia (ALL) | CX-4945 | Imatinib | Synergistic therapeutic effect | [12] |
| Multiple Myeloma & Mantle Cell Lymphoma | CX-4945 | Bortezomib | Synergistic inhibition of cell proliferation and ATP production | [19] |
| Breast Cancer | CK2 Inhibitors | 5-Fluorouracil (5-FU) | Enhanced efficacy of 5-FU | [20] |
| Glioblastoma | CX-4945 | Temozolomide | Strong synergy, delayed cell growth, and promoted apoptosis | [21] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by CK2 inhibition in combination with chemotherapy, as well as a general experimental workflow for evaluating such combinations.
Experimental Protocols
Below are detailed protocols for key experiments to evaluate the synergistic effects of CK2 inhibitors and chemotherapy.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of a CK2 inhibitor, a chemotherapeutic agent, and their combination on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
CK2 inhibitor (e.g., CX-4945)
-
Chemotherapeutic agent
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of the CK2 inhibitor and the chemotherapeutic agent. Treat the cells with the individual agents or their combination at various concentrations. Include untreated and vehicle-treated (e.g., DMSO) wells as controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ values for each agent and use software like CalcuSyn to calculate the Combination Index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[12]
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by the combination treatment.
Materials:
-
Cancer cells treated as in Protocol 1
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment for 24-48 hours, harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Protocol 3: Western Blot Analysis
Objective: To investigate the effect of the combination treatment on key signaling proteins.
Materials:
-
Cancer cells treated as in Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-Akt, anti-phospho-XRCC1, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature the protein lysates and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin to determine changes in protein expression or phosphorylation status.
Protocol 4: In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line
-
CK2 inhibitor formulated for in vivo use
-
Chemotherapeutic agent formulated for in vivo use
-
Calipers
-
Animal monitoring and housing facilities
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ cells) into the flank of the mice.[22]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100 mm³). Randomize the mice into treatment groups (e.g., vehicle control, CK2 inhibitor alone, chemotherapy alone, combination).[22]
-
Treatment Administration: Administer the treatments according to a predetermined schedule and dosage. For example, the CK2 inhibitor might be given orally daily, while the chemotherapeutic agent is administered intraperitoneally on a cyclic schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (length x width²)/2).
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis and proliferation markers).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the different treatment groups to assess the efficacy of the combination therapy.
Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and require approval from the relevant ethics committee.[22]
These application notes and protocols provide a framework for investigating the promising therapeutic strategy of combining CK2 inhibitors with chemotherapy. The synergistic interactions observed in numerous preclinical and emerging clinical studies highlight the potential of this approach to improve outcomes for cancer patients.
References
- 1. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CK 2 in Cancer : Cellular and Biochemical Mechanisms and Potential Therapeutic Target | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. targetedonc.com [targetedonc.com]
- 7. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of CK2 inhibitor CX-4945 in anti-cancer combination therapy - potential clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. CK2 inhibitor CX-4945 suppresses DNA repair response triggered by DNA-targeted anticancer drugs and augments efficacy: mechanistic rationale for drug combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Mechanistic Basis for In Vivo Therapeutic Efficacy of CK2 Inhibitor CX-4945 in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Silmitasertib + Chemotherapy for Recurrent Solid Tumors · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 16. orlandohealth.com [orlandohealth.com]
- 17. researchgate.net [researchgate.net]
- 18. ascopubs.org [ascopubs.org]
- 19. Role of CK2 inhibitor CX-4945 in anti-cancer combination therapy – potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effect of Simultaneous Inhibition of Protein Kinase CK2 and Thymidylate Synthase in Leukemia and Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inhibiting CK2 among Promising Therapeutic Strategies for Gliomas and Several Other Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Vivo Evaluation of Combined CK2 Inhibition and Irradiation in Human WiDr Tumours - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with CK2 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Casein Kinase 2 (CK2) inhibitors.
Frequently Asked Questions (FAQs)
Q1: My CK2 inhibitor won't dissolve in aqueous buffers. What should I do?
A1: Most CK2 inhibitors are poorly soluble in aqueous solutions due to their hydrophobic nature. It is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental buffer.
Q2: What is the recommended solvent for creating a stock solution of a CK2 inhibitor?
A2: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for dissolving a wide range of CK2 inhibitors, including popular ones like CX-4945 (Silmitasertib). For some inhibitors, other organic solvents like ethanol or dimethylformamide (DMF) can also be used. Always refer to the manufacturer's datasheet for the specific inhibitor you are using. For example, CX-4945 is highly soluble in DMSO (≥103.5 mg/mL), but insoluble in water and ethanol[1].
Q3: I've dissolved my CK2 inhibitor in DMSO, but it precipitates when I add it to my cell culture medium or assay buffer. How can I prevent this?
A3: This is a common issue known as "precipitation upon dilution." Here are several strategies to mitigate this:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the final volume of your aqueous solution. Instead, perform serial dilutions in your buffer or medium. This gradual decrease in solvent concentration can help keep the inhibitor in solution[2].
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is as low as possible, typically below 0.5%, to minimize solvent-induced toxicity and solubility issues[2].
-
Warming the Solution: Gently warming the tube at 37°C for about 10 minutes and/or using an ultrasonic bath can help in dissolving the compound and keeping it in solution[1].
-
Use of Surfactants or Co-solvents: For in vivo formulations, co-solvents like PEG 300 and surfactants like Tween 80 can be used in combination with DMSO to improve solubility[3].
Q4: Can I store my CK2 inhibitor stock solution? If so, under what conditions?
A4: Yes, stock solutions of CK2 inhibitors in DMSO can typically be stored at -20°C for several months. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Always refer to the manufacturer's specific storage recommendations.
Q5: Are there any alternative formulation strategies for in vivo studies with poorly soluble CK2 inhibitors?
A5: For in vivo applications, several advanced formulation strategies can be employed to enhance the bioavailability of poorly soluble CK2 inhibitors. These include:
-
Lipid-based formulations: Incorporating the inhibitor into oils or self-emulsifying drug delivery systems (SEDDS).
-
Nanocrystal technology: Reducing the particle size of the inhibitor to increase its surface area and dissolution rate.
-
Amorphous solid dispersions: Dispersing the inhibitor in a polymer matrix to prevent crystallization.
-
Inclusion complexation: Using cyclodextrins to encapsulate the inhibitor and improve its solubility.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inhibitor powder is difficult to dissolve in the recommended solvent. | Insufficient mixing or low temperature. | Gently warm the solution to 37°C and use a vortex or ultrasonic bath to aid dissolution.[1] |
| Precipitation occurs immediately upon adding the DMSO stock to aqueous buffer. | High final concentration of the inhibitor or rapid change in solvent polarity. | Perform a stepwise dilution of the stock solution into the aqueous buffer. Ensure the final DMSO concentration is low (<0.5%). |
| The inhibitor solution is cloudy or contains visible particles after dilution. | The inhibitor has exceeded its solubility limit in the final buffer. | Reduce the final concentration of the inhibitor. Consider using a buffer with additives like a low percentage of a non-ionic detergent (e.g., Tween-20) if compatible with your assay. |
| Inconsistent experimental results with the same inhibitor stock solution. | Potential degradation of the inhibitor due to improper storage or multiple freeze-thaw cycles. | Prepare fresh stock solutions regularly. Aliquot stock solutions to minimize freeze-thaw cycles. Store at the recommended temperature, typically -20°C or -80°C. |
| Cell toxicity observed at the effective inhibitor concentration. | The solvent (e.g., DMSO) concentration is too high. | Prepare a more concentrated stock solution to reduce the volume of solvent added to the cells. Ensure the final DMSO concentration is below 0.5%. Include a vehicle control (medium with the same amount of DMSO) in your experiments.[2] |
Quantitative Solubility Data for Common CK2 Inhibitors
| Inhibitor | Chemical Name | Molecular Weight ( g/mol ) | Solvent | Solubility | Reference |
| CX-4945 (Silmitasertib) | 5-(3-chloroanilino)benzo[c][3]naphthyridine-8-carboxylic acid | 349.77 | DMSO | ≥103.5 mg/mL (>10 mM) | [1] |
| Water | Insoluble | [1] | |||
| Ethanol | Insoluble | [1] | |||
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | ||||
| TBB | 4,5,6,7-Tetrabromobenzotriazole | 434.71 | DMSO | 14 mg/mL (~32.2 mM) | [4] |
| DMF | 20 mg/mL (~46.0 mM) | [4] | |||
| Ethanol | 5 mg/mL (~11.5 mM) | [4] | |||
| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [4] | |||
| DMAT | 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole | 476.79 | DMSO | Soluble | [5] |
| SGC-CK2-1 | 453.48 | Kinetic Solubility (aqueous) | 3.7 µM | ||
| Ellagic Acid | 302.19 | DMSO | Soluble |
Experimental Protocols
Protocol 1: Preparation of CX-4945 (Silmitasertib) Stock Solution for In Vitro Cell-Based Assays
Materials:
-
CX-4945 (Silmitasertib) powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
Calculate the required amount of CX-4945 powder to prepare a 10 mM stock solution. For a 1 mL stock, you will need 0.34977 mg of CX-4945.
-
Weigh the calculated amount of CX-4945 powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube. For a 10 mM stock, add 100 µL of DMSO for every 0.34977 mg of CX-4945.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder.
-
If the compound is not fully dissolved, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again. An ultrasonic bath can also be used for a few minutes to aid dissolution[1].
-
Once completely dissolved, the stock solution can be stored at -20°C in single-use aliquots.
-
For cell-based assays, dilute the stock solution in cell culture medium to the desired final concentration. To minimize DMSO toxicity, ensure the final DMSO concentration does not exceed 0.5%[2]. Perform dilutions stepwise to avoid precipitation.
Protocol 2: Preparation of TBB (4,5,6,7-Tetrabromobenzotriazole) for Kinase Assays
Materials:
-
TBB powder
-
Dimethylformamide (DMF)
-
Kinase assay buffer (e.g., PBS, pH 7.2)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a concentrated stock solution of TBB in DMF. For example, to make a 20 mg/mL stock, dissolve 20 mg of TBB in 1 mL of DMF.
-
Vortex thoroughly until the TBB is completely dissolved.
-
For the kinase assay, dilute the DMF stock solution into the aqueous kinase buffer. To achieve a final concentration of approximately 0.5 mg/mL, a 1:1 dilution of the DMF stock into PBS (pH 7.2) can be used[4].
-
It is recommended to prepare the aqueous working solution fresh on the day of the experiment and not to store it for more than one day to avoid precipitation[4].
Signaling Pathway and Experimental Workflow Diagrams
CK2 Signaling Pathways
Protein Kinase CK2 is a pleiotropic kinase that phosphorylates numerous substrates, thereby regulating a wide range of cellular processes and signaling pathways, including cell proliferation, survival, and inflammation. Key pathways influenced by CK2 include the PI3K/Akt/mTOR, NF-κB, and JAK/STAT pathways[6][7].
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. selleckchem.com [selleckchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole: a novel powerful and selective inhibitor of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
SGC-CK2-2 Technical Support Center: Optimizing Experimental Concentrations
This guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the working concentration of SGC-CK2-2, a potent and selective chemical probe for Casein Kinase 2 (CK2).
Frequently Asked Questions (FAQs)
Q1: What is SGC-CK2-2 and why is it used?
SGC-CK2-2 is a highly selective and cell-active chemical probe that inhibits the serine/threonine kinase CK2 (also known as CSNK2).[1][2] It is used in biomedical research to investigate the diverse biological roles of CK2 in cellular processes and its involvement in diseases like cancer and neuroinflammation.[1][3] Its high selectivity makes it a valuable tool for attributing experimental outcomes specifically to the inhibition of CK2, as opposed to less selective inhibitors like CX-4945 which have known off-target effects.[4][5][6]
Q2: What is the recommended starting concentration for SGC-CK2-2 in cell-based assays?
A recommended starting concentration for cell-based assays is between 1 µM and 5 µM.[1][7] The SGC recommends using concentrations up to 5 µM, and not exceeding 10 µM, to maintain selectivity.[1] However, the optimal concentration is cell-line and endpoint-dependent, so a dose-response experiment is crucial.
Q3: Why is there a large difference between the biochemical (enzymatic) IC50 and the cellular IC50?
The biochemical IC50 of SGC-CK2-2 is in the low nanomolar range (e.g., <1.0 nM for CK2α' and 3.0 nM for CK2α), while the cellular target engagement IC50 is significantly higher (e.g., 200 nM for CK2α' and 920 nM for CK2α in NanoBRET assays).[2] This difference is common for kinase inhibitors and is due to several factors, including:
-
Cellular permeability: The compound must cross the cell membrane to reach its target.[8] SGC-CK2-2 has been shown to have good cellular permeability.[1]
-
High intracellular ATP concentrations: SGC-CK2-2 is an ATP-competitive inhibitor.[9] The high concentration of ATP inside a cell (millimolar range) competes with the inhibitor for the binding site on CK2, requiring a higher concentration of the inhibitor to achieve the same level of inhibition as in a biochemical assay with lower ATP concentrations.[10]
-
Efflux pumps and metabolism: Cells may actively transport the compound out or metabolize it, reducing its effective intracellular concentration.
Q4: How should I prepare and store SGC-CK2-2 stock solutions?
SGC-CK2-2 is soluble in DMSO up to 100 mM.[1][2] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM in DMSO) and store it at -20°C.[1] The solid form is stable at room temperature.[1] When preparing working dilutions, ensure the final DMSO concentration in your cell culture media is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[11]
Q5: What is the purpose of the negative control, SGC-CK2-2N?
SGC-CK2-2N is a structurally similar compound that lacks the key chemical features required to inhibit CK2.[2] It is an essential experimental control used to distinguish between the specific effects of CK2 inhibition and any potential off-target or non-specific effects of the chemical scaffold itself.[12] It should be used at the same concentrations as SGC-CK2-2.[1]
Q6: What are the known off-targets of SGC-CK2-2?
SGC-CK2-2 is exceptionally selective. When profiled against 403 wild-type kinases at 1 µM, only 3 kinases showed significant binding (Percent of Control <10).[1][2][7] The closest identified off-target kinase based on enzymatic potency is HIPK2, with an IC50 of 600 nM, providing a 200-fold selectivity window.[1][7][12]
Quantitative Data Summary
Table 1: In Vitro and Cellular Potency of SGC-CK2-2
| Target | Assay Type | IC50 Value | Reference |
| CK2α | Enzymatic (Eurofins) | 3.0 nM | [1][2] |
| CK2α' | Enzymatic (Eurofins) | < 1.0 nM | [1][2] |
| CK2α | Cellular Target Engagement (NanoBRET) | 920 nM | [2][5] |
| CK2α' | Cellular Target Engagement (NanoBRET) | 200 nM | [2] |
| HIPK2 | Enzymatic | 600 nM | [1][7] |
Table 2: Comparison with Other CK2 Probes
| Compound | CK2α' Enzymatic IC50 | CK2α' Cellular IC50 (NanoBRET) | Key Feature |
| SGC-CK2-2 | < 1.0 nM | 200 nM | High selectivity, improved solubility.[5][12] |
| SGC-CK2-1 | ~4.2 nM | 36 nM | Highly selective, but has lower aqueous solubility.[5][9] |
| CX-4945 | Potent | 45 nM | Less selective, known to inhibit other kinases.[4][5][13] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No inhibition of CK2 substrate phosphorylation observed. | 1. Insufficient Concentration: The concentration used may be too low for your specific cell line or experimental conditions. 2. Inactive Compound: Improper storage or handling may have degraded the compound. 3. Low CK2 activity: The target pathway may not be active in your model system. | 1. Perform a Dose-Response: Test a range of concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal concentration. 2. Verify Stock Solution: Prepare a fresh stock solution from solid compound. 3. Use Positive Controls: Ensure your antibody and detection system are working by treating cells with a known activator of the pathway or a less selective but potent inhibitor like CX-4945 as a positive control for inhibition. |
| High or unexpected cell toxicity/death. | 1. Concentration Too High: Exceeding the selective concentration window can lead to off-target effects or general toxicity.[14] 2. Solvent Toxicity: DMSO concentration may be too high (>0.1%). 3. On-Target Toxicity: CK2 inhibition itself may be cytotoxic in your specific cell line.[4] | 1. Lower the Concentration: Reduce the concentration to the lowest effective dose determined by your dose-response experiment. 2. Check DMSO Concentration: Ensure the final DMSO concentration is consistent across all treatments and is non-toxic. 3. Use the Negative Control: Treat cells with SGC-CK2-2N at the same concentration to confirm that the toxicity is due to CK2 inhibition and not an artifact of the compound's chemical structure. |
| Inconsistent results between experiments. | 1. Variable Cell Conditions: Differences in cell density, passage number, or growth phase can alter cellular responses. 2. Inconsistent Dosing: Inaccurate pipetting or variations in treatment duration. 3. Compound Precipitation: The compound may be precipitating out of the cell culture medium. | 1. Standardize Cell Culture: Use cells of a consistent passage number and seed at the same density. Ensure cells are in a logarithmic growth phase. 2. Standardize Protocols: Be meticulous with treatment times and dilutions. 3. Check Solubility: Visually inspect the media after adding the compound. If precipitation is suspected, prepare fresh dilutions from the DMSO stock. SGC-CK2-2 has good aqueous kinetic solubility.[12] |
Signaling Pathway and Workflow Diagrams
Caption: Overview of key signaling pathways regulated by CK2.[3][15][16][17][18]
Caption: Workflow for optimizing SGC-CK2-2 working concentration.
Detailed Experimental Protocols
Protocol 1: Determining Cellular IC50 by Western Blot
This protocol describes how to determine the effective concentration of SGC-CK2-2 needed to inhibit the phosphorylation of a known CK2 substrate, such as Akt at serine 129 (p-Akt S129).[4]
-
Cell Seeding: Plate your cells of interest in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of SGC-CK2-2 and the negative control SGC-CK2-2N in cell culture medium. A suggested concentration range is 0.1 µM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the inhibitors or vehicle.
-
Incubation: Incubate the cells for a predetermined time (e.g., 2, 6, or 24 hours). A 24-hour incubation is often a good starting point.[4]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phospho-substrate (e.g., anti-p-Akt S129) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip and re-probe the membrane for total protein (e.g., total Akt) and a loading control (e.g., GAPDH) to ensure equal loading.[5]
-
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal. Plot the normalized signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Cell Viability Assay
This protocol is used to assess the cytotoxic or anti-proliferative effects of SGC-CK2-2.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Treatment: Add SGC-CK2-2, SGC-CK2-2N, and vehicle controls at the same concentrations used in Protocol 1.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours). Note that cytotoxic effects may require longer incubation times than target inhibition.[4][19]
-
Assay: Perform a cell viability assay according to the manufacturer's instructions (e.g., MTS, WST-1, CellTiter-Glo, or crystal violet staining).
-
Analysis: Measure the absorbance or luminescence. Normalize the data to the vehicle-treated control wells and plot cell viability (%) against inhibitor concentration. This will help you identify the concentration at which SGC-CK2-2 begins to affect cell health, allowing you to separate specific CK2 inhibition from general cytotoxicity.
References
- 1. eubopen.org [eubopen.org]
- 2. SGC-CK2-2 | Structural Genomics Consortium [thesgc.org]
- 3. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeting CK2 in cancer: a valuable strategy or a waste of time? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Probe SGC-CK2-2 | Chemical Probes Portal [chemicalprobes.org]
- 8. How to Use Inhibitors [sigmaaldrich.com]
- 9. Probe SGC-CK2-1 | Chemical Probes Portal [chemicalprobes.org]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Development of a potent and selective chemical probe for the pleiotropic kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.biomol.com [resources.biomol.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]
- 17. Protein kinase CK2 in health and disease: CK2 and its role in Wnt and NF-kappaB signaling: linking development and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
How to account for the reduced potency of SGC-CK2-2.
Welcome to the technical support center for SGC-CK2-2, a highly selective chemical probe for Protein Kinase CK2. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers effectively use SGC-CK2-2 in their experiments and correctly interpret their results.
Frequently Asked Questions (FAQs)
Q1: What is SGC-CK2-2 and what is it used for?
SGC-CK2-2 is a potent and exceptionally selective chemical probe for the serine/threonine protein kinase CK2 (formerly Casein Kinase II).[1][2] It is designed for use in in vitro and cell-based assays to investigate the biological roles of CK2. Due to its high selectivity, it is a valuable tool for discerning cellular processes specifically regulated by CK2. A structurally similar but inactive compound, SGC-CK2-2N, is available as a negative control to help confirm that observed biological effects are due to CK2 inhibition.[1]
Q2: What is the key difference between SGC-CK2-2's in vitro and cellular potency?
A significant characteristic of SGC-CK2-2 is the difference between its high potency in biochemical (enzymatic) assays and its reduced potency in cell-based (cellular) assays. While it inhibits purified CK2α with a low nanomolar IC50, its IC50 in cellular target engagement assays, such as NanoBRET, is in the sub-micromolar to micromolar range.[1][3] This discrepancy is a critical factor to consider when designing and interpreting experiments.
Q3: How does SGC-CK2-2 compare to other CK2 inhibitors like SGC-CK2-1 and CX-4945?
SGC-CK2-2, SGC-CK2-1, and CX-4945 are all potent CK2 inhibitors, but they differ in their selectivity, cellular potency, and physical properties. SGC-CK2-2 is a distinct chemotype from SGC-CK2-1 and has non-overlapping off-targets.[1] While SGC-CK2-1 is more potent in cellular assays, SGC-CK2-2 exhibits improved aqueous kinetic solubility.[2] CX-4945, a clinical candidate, is a potent CK2 inhibitor but has been shown to have more off-target effects compared to the more recently developed and highly selective SGC probes.[1][2][4] The reduced antiproliferative effects of the highly selective SGC-CK2-1 and SGC-CK2-2 compared to CX-4945 have led to questions about whether all previously reported effects of CK2 inhibition are solely due to on-target activity.[5][6]
Data Presentation
Table 1: Comparison of Key Properties of CK2 Inhibitors
| Property | SGC-CK2-2 | SGC-CK2-1 | CX-4945 (Silmitasertib) |
| Target(s) | CK2α, CK2α' | CK2α, CK2α' | CK2α, CK2α' |
| In Vitro Potency (IC50) | CK2α: 3.0 nM | CK2α: 4.2 nM | ~1 nM |
| CK2α': <1.0 nM | CK2α': 2.3 nM | ||
| Cellular Potency (NanoBRET IC50) | CK2α: 920 nM | CK2α: 36 nM | CK2α': 45 nM |
| CK2α': 200 nM | CK2α': 16 nM | ||
| Selectivity (KINOMEscan) | S10 (1µM) = 0.007 (3/403 kinases) | S35 (1µM) = 0.027 (11/403 kinases) | Less selective, known off-targets |
| Closest Off-Target | HIPK2 (IC50 = 600 nM) | DYRK2 (IC50 = 440 nM) | Various, including FLT3, PIM1, DYRK1A |
| Aqueous Solubility | Improved kinetic solubility | Moderate aqueous solubility | Good |
| Cell Permeability | Good (PAMPA assay) | Appears to have excellent penetration | High |
| Negative Control Available | Yes (SGC-CK2-2N) | Yes (SGC-CK2-1N) | No |
Data compiled from multiple sources.[1][2][3][7][8]
Troubleshooting Guides
Issue 1: No or weak inhibition of downstream CK2 signaling observed.
Possible Cause 1: Insufficient concentration of SGC-CK2-2.
-
Explanation: Due to the discrepancy between in vitro and cellular potency, higher concentrations of SGC-CK2-2 are required to achieve effective inhibition of CK2 in cells.
-
Solution:
-
Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Recommended starting concentrations for cellular assays are in the range of 1-10 µM.[7]
-
Ensure that the final DMSO concentration in your cell culture medium is consistent across all conditions and ideally below 0.1% to avoid solvent-induced artifacts.
-
Possible Cause 2: Differential sensitivity of CK2 substrates.
-
Explanation: Not all CK2 substrates are equally sensitive to inhibition. For example, the phosphorylation of Akt at Ser129 is highly sensitive to CK2 inhibition, while the phosphorylation of Cdc37 at Ser13 requires higher concentrations of the inhibitor.[1]
-
Solution:
-
Monitor the phosphorylation status of a highly sensitive and well-characterized CK2 substrate, such as p-Akt (Ser129), as a primary readout for target engagement and inhibition.
-
If you are investigating a less sensitive substrate, be prepared to use higher concentrations of SGC-CK2-2 and longer incubation times.
-
Possible Cause 3: High serum concentration in the culture medium.
-
Explanation: SGC-CK2-2 may bind to proteins in the fetal bovine serum (FBS) or other serum supplements in the cell culture medium, reducing its effective free concentration available to enter the cells.
-
Solution:
-
If your experimental design allows, consider reducing the serum concentration during the inhibitor treatment period.
-
Alternatively, perform a dose-response experiment in the presence of your standard serum concentration to determine the effective IC50 under those specific conditions.
-
Issue 2: Unexpected or off-target effects are observed.
Possible Cause 1: Use of excessively high concentrations.
-
Explanation: Although SGC-CK2-2 is highly selective, at very high concentrations, the risk of off-target effects increases.
-
Solution:
-
Use the lowest effective concentration of SGC-CK2-2 that gives the desired on-target effect, as determined by a dose-response experiment.
-
Always include the negative control compound, SGC-CK2-2N, at the same concentration as SGC-CK2-2. This is crucial to demonstrate that the observed phenotype is a direct result of CK2 inhibition.
-
Possible Cause 2: The observed phenotype is not directly mediated by CK2.
-
Explanation: The cellular phenotype you are studying may be a downstream consequence of a complex signaling network and may not be solely dependent on CK2 activity.
-
Solution:
-
Use orthogonal approaches to validate your findings, such as siRNA- or shRNA-mediated knockdown of CK2 subunits or the use of an alternative, structurally distinct CK2 inhibitor like SGC-CK2-1.
-
Rescue experiments, where a drug-resistant mutant of CK2 is expressed, can also help to confirm on-target activity.
-
Experimental Protocols
Protocol 1: Cellular Target Engagement using NanoBRET™ Assay
This protocol is adapted for determining the intracellular IC50 of SGC-CK2-2 for CK2α or CK2α'.
Materials:
-
HEK293 cells
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent (e.g., FuGENE® HD)
-
Plasmid DNA for NanoLuc®-CK2α or NanoLuc®-CK2α' fusion protein
-
NanoBRET™ Kinase Tracer
-
SGC-CK2-2 and SGC-CK2-2N
-
NanoBRET™ Nano-Glo® Substrate
-
White, 96-well assay plates
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in approximately 80-90% confluency on the day of the experiment.
-
Transfection: Prepare a transfection mix containing the NanoLuc®-CK2 fusion plasmid and the transfection reagent in Opti-MEM™ according to the manufacturer's instructions. Add the mix to the cells and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of SGC-CK2-2 and SGC-CK2-2N in DMSO. Then, dilute the compounds in Opti-MEM™.
-
Tracer Preparation: Dilute the NanoBRET™ Kinase Tracer in Opti-MEM™.
-
Assay:
-
Remove the culture medium from the cells.
-
Add the diluted compounds and tracer to the respective wells.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Prepare the Nano-Glo® Substrate according to the manufacturer's protocol and add it to each well.
-
Read the plate on a luminometer equipped with filters for donor (e.g., 460 nm) and acceptor (e.g., >600 nm) emission.
-
-
Data Analysis: Calculate the NanoBRET™ ratio and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of CK2 Substrate Phosphorylation
This protocol describes the detection of phosphorylated Akt (Ser129) and Cdc37 (Ser13) in cells treated with SGC-CK2-2.
Materials:
-
HeLa or MDA-MB-231 cells
-
SGC-CK2-2 and SGC-CK2-2N
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser129), anti-total Akt, anti-phospho-Cdc37 (Ser13), anti-total Cdc37, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with a dose-range of SGC-CK2-2 and SGC-CK2-2N for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Normalize the protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: CK2 signaling pathway highlighting key substrates Akt and Cdc37 and the inhibitory action of SGC-CK2-2.
Caption: A generalized experimental workflow for using SGC-CK2-2.
Caption: A logical troubleshooting workflow for experiments with SGC-CK2-2.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting CK2 in cancer: a valuable strategy or a waste of time? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a potent and selective chemical probe for the pleiotropic kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eubopen.org [eubopen.org]
- 7. SGC-CK2-2 | Structural Genomics Consortium [thesgc.org]
- 8. Probe SGC-CK2-1 | Chemical Probes Portal [chemicalprobes.org]
Technical Support Center: Improving the Selectivity of ATP-Competitive CK2 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the selectivity of ATP-competitive inhibitors targeting protein kinase CK2.
Frequently Asked Questions (FAQs)
Q1: Why is improving the selectivity of ATP-competitive CK2 inhibitors a critical area of research?
Improving the selectivity of ATP-competitive CK2 inhibitors is crucial due to the highly conserved nature of the ATP-binding site across the human kinome.[1][2][3] This conservation often leads to off-target effects, where inhibitors unintentionally bind to and modulate the activity of other kinases.[4][5] Such off-target activity can lead to undesirable side effects and confound experimental results, making it difficult to attribute observed biological effects solely to the inhibition of CK2.[4][6] For instance, the well-known CK2 inhibitor CX-4945 (silmitasertib) also potently inhibits other kinases like DYRK1A, PIM1, and CLK2, which may contribute to its overall cellular activity.[1][4] Therefore, developing highly selective inhibitors is essential for their use as precise research tools and for safer, more effective therapeutic agents.[2][7]
Q2: What are the main strategies to improve the selectivity of ATP-competitive CK2 inhibitors?
Several strategies are employed to enhance the selectivity of ATP-competitive CK2 inhibitors:
-
Structure-Guided Drug Design: This involves exploiting unique features of the CK2 ATP-binding pocket. The CK2 ATP site is relatively small and narrow due to the presence of bulky amino acid residues like Val66, Phe113 (the gatekeeper residue), and Ile174.[5] Designing inhibitors with excellent shape complementarity to this unique pocket can increase selectivity.[5]
-
Exploiting Allosteric Pockets: Developing inhibitors that bind to allosteric sites—sites other than the ATP-binding pocket—is a promising approach.[4][5] These sites are generally less conserved across the kinome, offering a potential for higher selectivity. Identified allosteric sites in CK2 include the α/β interface, the αD pocket, and the interface between the αC helix and the glycine-rich loop.[4]
-
Developing Dual Inhibitors: In some cases, the promiscuity of an inhibitor can be harnessed. By rationally designing compounds that intentionally inhibit a limited number of desired targets in addition to CK2 (e.g., CK2/PIM or CK2/HDAC1 dual inhibitors), it may be possible to achieve synergistic therapeutic effects.[1]
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of a lead compound and evaluating the impact on potency and selectivity can guide the design of more selective analogs. For example, replacing a pyridine ring with a pyrimidine ring in the CX-4945 scaffold was shown to improve cell permeability and selectivity.[4]
Q3: What are some common off-targets for ATP-competitive CK2 inhibitors?
Several kinases are common off-targets for ATP-competitive CK2 inhibitors due to similarities in their ATP-binding sites. Prominent examples include:
-
PIM Kinases (PIM1, PIM2, PIM3): These are frequently inhibited by compounds like DMAT and TBB.[2][8][9]
-
DYRK Kinases (e.g., DYRK1A): CX-4945 and other inhibitors have shown significant activity against this family.[2][4]
-
HIPK2 (Homeodomain-interacting protein kinase 2): This is another common off-target for inhibitors like DMAT.[8][9]
-
CLK Kinases (e.g., CLK2): CX-4945 exhibits potent inhibition of CLK2.[1]
-
GSK-3β (Glycogen synthase kinase 3 beta) and CDK2 (Cyclin-dependent kinase 2): The pyrazolo[1,5-a]pyrimidine scaffold has shown affinity for these kinases.[10]
Troubleshooting Guides
Problem 1: My novel ATP-competitive CK2 inhibitor shows significant off-target effects in a kinase panel screen.
-
Possible Cause: The inhibitor may be binding to the highly conserved hinge region of the kinase ATP-binding site, a common feature that leads to broad reactivity.[2]
-
Troubleshooting Steps:
-
Analyze Binding Mode: If a co-crystal structure of your inhibitor with CK2 is available, analyze the interactions. If not, use molecular modeling to predict the binding pose. The goal is to identify interactions with less conserved residues in the CK2 active site.[11]
-
Structure-Based Redesign: Modify the inhibitor to introduce chemical moieties that can form interactions with unique residues in the CK2 ATP pocket, such as Val66 and Ile174.[5] This can enhance shape complementarity and reduce binding to other kinases.
-
Introduce Selectivity-Enhancing Groups: Systematically add or modify functional groups on your inhibitor scaffold. For example, the addition of a deoxyribose moiety to TBI to create TDB was shown to curtail its promiscuous activity and focus its inhibition primarily on CK2 and PIM1.[2]
-
Consider Alternative Scaffolds: If modifications to the current scaffold are unsuccessful, it may be necessary to explore entirely new chemical scaffolds that have a higher intrinsic selectivity for CK2.
-
Problem 2: My inhibitor has high biochemical potency but poor cellular activity.
-
Possible Cause: The inhibitor may have poor cell permeability.[5]
-
Troubleshooting Steps:
-
Assess Physicochemical Properties: Analyze the inhibitor's lipophilicity (LogP), molecular weight, and number of hydrogen bond donors/acceptors. These properties are critical for cell permeability.
-
Structural Modifications: Introduce modifications to improve cell permeability, such as replacing polar groups with more lipophilic ones. For example, pyrimidine derivatives have been noted to have better cell permeability than pyridine analogues.[4]
-
Prodrug Approach: Consider designing a prodrug version of your inhibitor. This involves masking polar functional groups with moieties that are cleaved off by intracellular enzymes, releasing the active inhibitor inside the cell.
-
Problem 3: I am unsure if my inhibitor is binding to the ATP-binding site or an allosteric site.
-
Possible Cause: The experimental evidence is insufficient to determine the mechanism of action.
-
Troubleshooting Steps:
-
Perform an ATP Competition Assay: This is a straightforward method to determine the binding site. Measure the IC50 of your inhibitor at varying concentrations of ATP. If the inhibitor is ATP-competitive, its IC50 value will increase as the ATP concentration increases.[12] Allosteric inhibitors, on the other hand, should show little to no change in their IC50 values with varying ATP concentrations.[12]
-
Kinetic Analysis: Perform enzyme kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). An ATP-competitive inhibitor will increase the apparent Km of ATP without affecting the Vmax.
-
Quantitative Data on Inhibitor Selectivity
Table 1: IC50 Values of Common ATP-Competitive CK2 Inhibitors and Their Off-Targets
| Inhibitor | CK2 IC50 | PIM1 IC50 | PIM3 IC50 | DYRK1A IC50 | HIPK2 IC50 | CLK2 IC50 | Reference |
| CX-4945 | 1 nM | <100 nM | <100 nM | 6.8 nM | <100 nM | 3.8 nM | [1][4][7] |
| DMAT | 0.13 µM | 0.148 µM | Sub-µM | Sub-µM | Sub-µM | N/A | [11] |
| TBB | 0.5 µM | <10% residual activity at 10 µM | <10% residual activity at 1 µM | N/A | N/A | N/A | [2] |
| TBI | 1.3 µM | Significant inhibition | N/A | N/A | N/A | N/A | [4] |
| TDB | 32 nM | 86 nM | N/A | 0.4 µM | N/A | 20 nM | [13] |
| GO289 | 7 nM | N/A | N/A | N/A | N/A | N/A | [2] |
N/A: Data not available in the cited sources.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol is a standard method for determining the potency of a CK2 inhibitor.
-
Prepare Reaction Mixture: In a final volume of 25 µL, combine the following in a microcentrifuge tube:
-
50 mM Tris/HCl, pH 7.5
-
100 mM NaCl
-
12 mM MgCl2
-
100 µM of a synthetic peptide substrate (e.g., RRRADDSDDDDD)
-
Your inhibitor at various concentrations (typically a serial dilution)
-
Purified recombinant CK2 enzyme (e.g., 0.5-1 pmol of rat liver CK2)
-
-
Initiate Reaction: Add 0.02 mM [γ-33P]ATP (with a specific activity of 500-1000 cpm/pmol) to start the reaction.
-
Incubation: Incubate the reaction mixture for 10 minutes at 37°C. Ensure the reaction is in the linear range with respect to time and enzyme concentration.
-
Stop Reaction: Terminate the reaction by adding 5 µL of 0.5 M orthophosphoric acid.
-
Measure Incorporation: Spot an aliquot of the reaction mixture onto phosphocellulose paper (e.g., P81). Wash the paper extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Quantify: Measure the amount of incorporated 33P using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: ATP Competition Assay (IC50 Shift)
This protocol helps to determine if an inhibitor is ATP-competitive.
-
Optimize Enzyme Concentration: Determine the optimal enzyme concentration that gives a robust signal at each ATP concentration to be tested (e.g., 10 µM, 100 µM, and 500 µM).
-
Set up Dose-Response Curves: For each ATP concentration, set up a 12-point dose-response curve for your inhibitor (e.g., from 100 µM down to 0.3 nM).
-
Run Kinase Assay: Perform the kinase activity assay as described in Protocol 1, keeping the ATP concentration constant for each dose-response curve.
-
Calculate IC50 Values: Determine the IC50 value for your inhibitor at each ATP concentration by fitting the data to a four-parameter nonlinear regression model.
-
Analyze Results: If the IC50 value of the inhibitor increases with increasing ATP concentration, it is indicative of an ATP-competitive mechanism of action.[12]
Visualizations
Caption: Simplified CK2 Signaling Pathway in Cancer.
Caption: Workflow for Characterizing CK2 Inhibitors.
Caption: Troubleshooting Off-Target CK2 Inhibitor Activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Downfalls of Chemical Probes Acting at the Kinase ATP-Site: CK2 as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Chemical probes targeting the kinase CK2: a journey outside the catalytic box - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00257K [pubs.rsc.org]
- 8. The selectivity of inhibitors of protein kinase CK2: an update | MRC PPU [ppu.mrc.ac.uk]
- 9. [PDF] The selectivity of inhibitors of protein kinase CK2: an update. | Semantic Scholar [semanticscholar.org]
- 10. Potent and Selective Inhibitors of CK2 Kinase Identified through Structure-Guided Hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. Identification of CK2α’ selective inhibitors by the screening of an allosteric-kinase-inhibitor-like compound library - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Refining experimental protocols for CK2 knockdown using siRNA.
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for refining experimental protocols involving the knockdown of Protein Kinase CK2 (formerly Casein Kinase II) using small interfering RNA (siRNA). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of siRNA to use for CK2 knockdown?
A1: The optimal siRNA concentration is cell-type dependent and should be determined empirically. A good starting point is to perform a dose-response experiment with concentrations ranging from 5 nM to 100 nM.[1][2] For many cell lines, a final concentration of 10 nM to 30 nM is sufficient to achieve significant knockdown while minimizing off-target effects.[2][3][4] It is recommended to use the lowest concentration that elicits the desired level of knockdown.[1][2]
Q2: How long after transfection should I wait to assess CK2 knockdown?
Q3: What are the essential controls for a CK2 siRNA knockdown experiment?
A3: To ensure the validity and reproducibility of your results, several controls are essential:
-
Negative Control (NC) siRNA: A non-targeting siRNA sequence that does not have homology to any known gene in the target organism. This control helps to distinguish sequence-specific silencing from non-specific effects of the transfection process.[1]
-
Untreated Control: Cells that have not been exposed to either siRNA or transfection reagent. This provides a baseline for normal gene and protein expression.[1]
-
Mock-Transfected Control: Cells treated with the transfection reagent alone (without siRNA). This control helps to assess the toxicity of the transfection reagent.[1]
Q4: How can I validate the knockdown of CK2?
A4: Knockdown validation should be performed at both the mRNA and protein levels.
-
Protein Level: Western blotting is a common and effective method to demonstrate a decrease in CK2 protein expression.[5][9][10] It is crucial to use a validated antibody specific to the CK2 subunit being targeted.[11]
Q5: What are the potential off-target effects of CK2 siRNA, and how can they be minimized?
A5: Off-target effects occur when the siRNA unintendedly silences genes other than the intended CK2 target. This can be caused by the passenger strand of the siRNA being incorporated into the RISC complex or by the guide strand having partial homology to other mRNAs.[12] To minimize these effects:
-
Use the lowest effective siRNA concentration.[2]
-
Utilize siRNA sequences that have been designed with algorithms that predict and minimize off-target effects.
-
Consider using a pool of multiple siRNAs targeting different regions of the CK2 mRNA.[13]
-
Perform rescue experiments by re-introducing a form of CK2 that is resistant to the siRNA to confirm that the observed phenotype is due to CK2 knockdown.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low CK2 Knockdown Efficiency | Suboptimal siRNA concentration. | Perform a dose-response experiment to determine the optimal siRNA concentration (typically 5-100 nM).[1][2] |
| Inefficient transfection reagent or protocol. | Optimize the transfection reagent-to-siRNA ratio.[5] Ensure the use of a transfection reagent validated for your cell type.[14] Consider trying a different transfection method, such as electroporation, for difficult-to-transfect cells.[15] | |
| Poor cell health or incorrect cell density. | Use healthy, actively dividing cells at a low passage number.[5][15] Optimize cell confluency at the time of transfection (typically 50-80%).[5][16] | |
| Incorrect timing of analysis. | Perform a time-course experiment to determine the point of maximal knockdown (24-48h for mRNA, 48-72h for protein).[5] | |
| Degradation of siRNA. | Ensure a sterile, RNase-free working environment.[1] Use nuclease-free water and tips. | |
| High Cell Toxicity/Death | Transfection reagent toxicity. | Reduce the concentration of the transfection reagent.[5] Decrease the exposure time of cells to the transfection complexes.[5] Ensure the use of a low-toxicity transfection reagent. |
| High siRNA concentration. | Lower the concentration of the siRNA used. High concentrations can induce an interferon response. | |
| Poor cell health prior to transfection. | Only use healthy, sub-confluent cells for experiments.[5] | |
| Presence of antibiotics in the culture medium. | Avoid using antibiotics during transfection as they can increase cell stress and toxicity.[15] | |
| Inconsistent Results Between Experiments | Variation in cell confluency. | Maintain a consistent cell density at the time of transfection for all experiments.[14] |
| Changes in cell culture conditions. | Use cells from a similar passage number and maintain consistent media formulations and incubation conditions.[15] | |
| Pipetting errors. | Prepare a master mix for the transfection complexes to ensure uniform distribution across wells.[16] | |
| No Change in Phenotype Despite Good Knockdown | Slow protein turnover. | Even with efficient mRNA knockdown, a stable protein may take longer to be depleted. Extend the time course of your experiment.[1] |
| Functional redundancy. | Other kinases may compensate for the loss of CK2 function. | |
| Off-target effects masking the true phenotype. | Validate your findings with a second, non-overlapping siRNA targeting a different region of the CK2 mRNA.[1] |
Quantitative Data Summary
Table 1: Recommended siRNA Transfection Parameters
| Parameter | Recommended Range | Notes |
| siRNA Concentration | 5 - 100 nM | Start with a titration to find the optimal concentration.[1][2] |
| Cell Confluency | 50 - 80% | Varies by cell type; should be optimized.[5][16] |
| Incubation Time (mRNA analysis) | 24 - 48 hours | Optimal time point should be determined experimentally.[5] |
| Incubation Time (protein analysis) | 48 - 72 hours | Allows for turnover of existing protein.[5] |
Table 2: Expected CK2 Knockdown Efficiency
| Method of Quantification | Expected Knockdown | Notes |
| qRT-PCR (mRNA) | >70% | A reduction of >70% is generally considered successful.[7] |
| Western Blot (protein) | >50% | Dependent on antibody quality and protein stability. |
Experimental Protocols
Protocol 1: siRNA Transfection for CK2 Knockdown
This protocol is a general guideline and should be optimized for your specific cell line and transfection reagent.
Materials:
-
Cells in culture
-
Complete culture medium
-
Serum-free medium (e.g., Opti-MEM®)
-
siRNA targeting CK2 (and appropriate controls)
-
Lipid-based transfection reagent (e.g., Lipofectamine® RNAiMAX)
-
Nuclease-free microcentrifuge tubes
-
Multi-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate so that they will be 60-80% confluent at the time of transfection.[17]
-
siRNA Dilution: In a microcentrifuge tube, dilute the siRNA stock solution in serum-free medium to the desired final concentration. Mix gently by pipetting.
-
Transfection Reagent Dilution: In a separate microcentrifuge tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions. Mix gently and incubate for the recommended time (typically 5 minutes) at room temperature.
-
Formation of siRNA-Lipid Complexes: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 5-20 minutes at room temperature to allow for the formation of complexes.[14][17]
-
Transfection: Add the siRNA-lipid complexes drop-wise to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours, depending on the downstream application.
-
Analysis: Proceed with analysis of CK2 knockdown at the mRNA or protein level.
Protocol 2: Validation of CK2 Knockdown by Western Blot
Materials:
-
Transfected and control cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CK2
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each sample.
-
Sample Preparation: Prepare protein samples by adding loading buffer and heating as required.
-
Gel Electrophoresis: Load equal amounts of protein from each sample into the wells of an SDS-PAGE gel and run the gel to separate the proteins by size.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[9]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against CK2 (and the loading control antibody) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps to remove unbound secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the percentage of CK2 protein knockdown relative to the control samples, normalized to the loading control.
Protocol 3: Cell Viability Assay
Materials:
-
Transfected and control cells in a 96-well plate
Procedure:
-
Perform siRNA transfection as described in Protocol 1 in a 96-well plate.
-
At the desired time points post-transfection (e.g., 24, 48, 72 hours), add the cell viability reagent to each well according to the manufacturer's instructions.[13]
-
Incubate for the recommended time.
-
Measure the signal (luminescence or absorbance) using a plate reader.[13]
-
Normalize the viability of the CK2 knockdown cells to the negative control-treated cells to determine the effect of CK2 depletion on cell viability.
Visualizations
References
- 1. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 2. siRNA FAQ [merckmillipore.com]
- 3. Impact of protein kinase CK2 downregulation and inhibition on oncomir clusters 17 ~ 92 and 106b ~ 25 in prostate, breast, and head and neck cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanoencapsulated anti-CK2 small molecule drug or siRNA specifically targets malignant cancer but not benign cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. yeasenbio.com [yeasenbio.com]
- 6. RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 8. Tips from the Bench: Get Control of Your siRNA Experiments | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- 12. siRNAs with decreased off-target effect facilitate the identification of essential genes in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell viability and RNA interference (siRNA knockdown) assays [bio-protocol.org]
- 14. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 15. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Guidelines for transfection of siRNA [qiagen.com]
- 17. m.youtube.com [m.youtube.com]
- 18. ESM-1 siRNA Knockdown Decreased Migration and Expression of CXCL3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of CK2 Inhibition: A Technical Support Center
Welcome to the technical support center for researchers utilizing Protein Kinase CK2 inhibitors. This resource is designed to address the common challenge of variability in inhibitor efficacy observed across different cell lines. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you interpret your results and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: Why do different cancer cell lines exhibit varying sensitivity to the same CK2 inhibitor?
A1: The differential sensitivity of cell lines to CK2 inhibitors is a multifactorial phenomenon rooted in the concept of "non-oncogene addiction". While CK2 is not a classical oncogene, many cancer cells become highly dependent on its activity for survival and proliferation. The degree of this "addiction" varies between cell lines and is influenced by:
-
Underlying Genetic and Signaling Landscapes: Each cell line possesses a unique molecular fingerprint. The efficacy of a CK2 inhibitor is often dependent on how critical the CK2-regulated pathways are for that specific cell's survival. For instance, a cell line heavily reliant on the PI3K/Akt/mTOR pathway, which is positively regulated by CK2, may be more sensitive to CK2 inhibition.[1][2][3][4]
-
Expression Levels of CK2 Subunits: The expression levels of the catalytic (α and α') and regulatory (β) subunits of CK2 can differ between cell lines, potentially influencing the overall kinase activity and inhibitor sensitivity.
-
Activation of Compensatory Pathways: Some cell lines can counteract the effects of CK2 inhibition by upregulating alternative survival pathways. For example, resistance to the CK2 inhibitor CX-4945 has been associated with the activation of the MEK-ERK-AP-1 pathway in head and neck cancer cells.
-
Drug Efflux Pumps: The expression of multi-drug resistance (MDR) pumps, such as P-glycoprotein (P-gp), can lead to the active removal of the inhibitor from the cell, reducing its intracellular concentration and efficacy. However, some inhibitors like CX-4945 have been shown to overcome P-gp-mediated resistance.[5]
-
Cell-Specific Responses: The inherent biological characteristics of a cell line, shaped by its tissue of origin and accumulated mutations, contribute to a unique response to any given drug.[6]
Q2: My IC50 value for a CK2 inhibitor in a specific cell line is different from what is reported in the literature. What could be the reason?
A2: Discrepancies in IC50 values are a common issue in cell-based assays and can arise from several experimental variables:
-
Assay Type: Different cytotoxicity or viability assays measure different cellular parameters. For example, an MTT assay measures mitochondrial reductase activity, while a CellTiter-Glo® assay measures ATP levels. These different endpoints can yield varying IC50 values for the same inhibitor and cell line.[6][7][8]
-
Experimental Conditions: Factors such as cell seeding density, duration of inhibitor exposure, and serum concentration in the culture medium can significantly impact the apparent IC50 value.[9][10]
-
Cell Line Authenticity and Passage Number: Cell lines can drift genetically over time in culture. It is crucial to use authenticated cell lines and maintain a consistent, low passage number to ensure reproducibility.
-
Inhibitor Quality and Handling: The purity, solubility, and storage conditions of the inhibitor can affect its activity.
Q3: How do I know if my CK2 inhibitor is working in my cells?
A3: Beyond observing a phenotypic change like decreased cell viability, you can biochemically confirm the inhibitor's target engagement by:
-
Western Blotting for Phospho-Substrates: A key indicator of CK2 inhibition is the reduced phosphorylation of its known substrates. Commonly used markers include the phosphorylation of Akt at Ser129 and Cdc37 at Ser13. A decrease in the signal for these phospho-proteins upon inhibitor treatment confirms that CK2 activity is being suppressed within the cell.[9][11]
-
In Vitro Kinase Assay: You can perform a kinase assay using CK2 immunoprecipitated from your treated and untreated cell lysates to directly measure the reduction in its enzymatic activity.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| High variability in IC50 values between replicate experiments. | Inconsistent cell seeding density. | Use a cell counter for accurate seeding. Ensure a homogenous single-cell suspension before plating. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| Variation in inhibitor concentration due to improper mixing or degradation. | Prepare fresh inhibitor dilutions for each experiment. Ensure complete solubilization of the inhibitor stock. | |
| CK2 inhibitor shows lower than expected potency (high IC50 value). | Cell line is inherently resistant. | Analyze the cell line's dependency on CK2-regulated pathways. Consider using a combination of inhibitors to target compensatory pathways. |
| Suboptimal inhibitor exposure time. | Perform a time-course experiment to determine the optimal duration of treatment. | |
| Inhibitor is being extruded by drug efflux pumps. | Test for the expression of MDR pumps. Consider using an inhibitor known to bypass these pumps or co-administer with an MDR inhibitor. | |
| No effect of the inhibitor on cell viability, but phospho-substrate levels are reduced. | The targeted CK2-mediated pathway is not critical for survival in that cell line. | Investigate other CK2-regulated pathways that might be more relevant. |
| The reduction in CK2 activity is not sufficient to induce cell death. | It's possible that only near-complete suppression of CK2 signaling affects cell viability. Consider higher inhibitor concentrations if cytotoxicity is the desired outcome.[9] | |
| Inconsistent results in Western blots for CK2 phospho-substrates. | Poor antibody quality. | Use validated antibodies specific for the phosphorylated form of the substrate. |
| Suboptimal protein extraction or sample handling. | Use lysis buffers containing phosphatase inhibitors. Avoid repeated freeze-thaw cycles of lysates. |
Quantitative Data: IC50 Values of Common CK2 Inhibitors
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for several common CK2 inhibitors across a variety of cancer cell lines. Note: These values should be used as a reference, as results can vary based on experimental conditions.
Table 1: IC50 Values of CX-4945 (Silmitasertib)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | ~0.7 (for p-Akt S129 inhibition) | [11] |
| MDA-MB-231 | Breast Cancer | ~0.9 (for p-Akt S129 inhibition) | [11] |
| Pancreatic Ductal Adenocarcinoma (various) | Pancreatic Cancer | Range: ~5 to >20 | [5] |
| Head and Neck Squamous Cell Carcinoma (various) | Head and Neck Cancer | Range: 3.4 - 11.9 | |
| Jurkat | T-cell Leukemia | ~0.1 (intracellular CK2 activity) | [12] |
Table 2: IC50 Values of TBB (4,5,6,7-Tetrabromo-1H-benzotriazole)
| Assay Type/Cell Line | IC50 (µM) | Reference |
| Rat Liver CK2 (in vitro) | 0.9 | [2] |
| Human Recombinant CK2 (in vitro) | 1.6 | [2] |
| General (cell-permeable) | 0.5 |
Table 3: IC50 Values of Quinalizarin
| Assay Type | IC50 (nM) | Reference |
| CK2 Holoenzyme (in vitro) | 150 | [4] |
| CK2α (in vitro) | 1350 | [4] |
| General (cell-permeable) | 110 | [1] |
Table 4: IC50 Values of SGC-CK2-1
| Assay Type | IC50 (nM) | Reference |
| CK2α (enzymatic) | 4.2 | [13][14] |
| CK2α' (enzymatic) | 2.3 | [13][14] |
| CK2α (cellular NanoBRET) | 36 | [13][14] |
| CK2α' (cellular NanoBRET) | 16-19 | [13][14] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondria.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete culture medium
-
CK2 inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of the CK2 inhibitor in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle control (DMSO) wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of CK2 Substrate Phosphorylation
This protocol allows for the detection of changes in the phosphorylation state of CK2 substrates.
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete culture medium
-
CK2 inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt Ser129, anti-Akt, anti-phospho-Cdc37 Ser13, anti-Cdc37, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the CK2 inhibitor at various concentrations and for the desired time. Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize the phospho-protein signal to the total protein signal.
In Vitro CK2 Kinase Assay
This protocol measures the direct inhibitory effect on CK2's enzymatic activity.
Materials:
-
Recombinant human CK2 enzyme
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
CK2 inhibitor
-
Kinase assay buffer
-
[γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit (Promega)
-
P81 phosphocellulose paper (for radioactive assay)
-
Scintillation counter or luminometer
Procedure (using ADP-Glo™ Assay):
-
Set up the kinase reaction in a 96-well plate by adding the kinase assay buffer, CK2 enzyme, and the peptide substrate.
-
Add the CK2 inhibitor at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ kit manufacturer's instructions, which involves a luciferase-based reaction that generates a luminescent signal proportional to the ADP concentration.
-
Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: Overview of major signaling pathways regulated by CK2.
Caption: A logical workflow for troubleshooting inconsistent CK2 inhibitor efficacy.
Caption: A streamlined workflow for determining the IC50 of a CK2 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TBB | Casein Kinase 2 | Tocris Bioscience [tocris.com]
- 3. mdpi.com [mdpi.com]
- 4. The Selectivity of CK2 Inhibitor Quinalizarin: A Reevaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Silmitasertib | Autophagy | Casein Kinase | TargetMol [targetmol.com]
- 13. SGC-CK2-1 | Structural Genomics Consortium [thesgc.org]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Validating CK2 Inhibition: A Comparative Guide Using Western Blot for p-Akt (S129)
This guide provides a comprehensive comparison of methods to validate the inhibition of protein kinase CK2, a crucial enzyme in cell growth and proliferation, by monitoring the phosphorylation of its downstream target, Akt, at the serine 129 residue (p-Akt S129). This specific phosphorylation event is a reliable biomarker for CK2 activity, and its detection via Western blot is a standard technique in cellular and molecular biology research.
Protein kinase CK2 is a constitutively active serine/threonine kinase that plays a vital role in a myriad of cellular processes.[1] Its dysregulation is frequently observed in various human diseases, including cancer, making it a promising therapeutic target.[1][2] One of the key downstream targets of CK2 is the protein kinase Akt (also known as PKB), a critical node in cell survival pathways.[3][4][5] CK2 directly phosphorylates Akt1 at serine 129, a modification that enhances Akt's kinase activity and contributes to its anti-apoptotic functions.[1][3][4][5][6] Therefore, a reduction in p-Akt (S129) levels serves as a direct indicator of successful CK2 inhibition.
CK2-Akt Signaling Pathway
The following diagram illustrates the signaling cascade involving CK2 and the phosphorylation of Akt at S129. CK2 directly acts on Akt, and this phosphorylation event is a key step in the full activation of Akt's pro-survival functions.
Comparison of CK2 Inhibitors on p-Akt (S129) Levels
Several small molecule inhibitors targeting CK2 have been developed and are widely used to probe its function and as potential therapeutics. Their efficacy is often validated by assessing their impact on p-Akt (S129) levels in various cell lines. The table below summarizes the effects of prominent CK2 inhibitors.
| Inhibitor | Cell Line(s) | Concentration | Effect on p-Akt (S129) | Reference |
| CX-4945 (Silmitaserib) | HeLa | 2.5 µM | Complete abolishment of phosphorylation. | [2] |
| MDA-MB-231 | 5 µM | Significant reduction in phosphorylation. | [2] | |
| 786-O | Micromolar concentrations | Dose-dependent decrease in phosphorylation. | [7] | |
| HCT116 | 20 µM (72h) | Reduction in phosphorylation. | [8] | |
| SGC-CK2-2 | HeLa | 2.5 µM | Nearly abolished phosphorylation. | [2] |
| MDA-MB-231 | 5 µM | Nearly abolished phosphorylation. | [2] | |
| 786-O | Micromolar concentrations | Dose-dependent decrease in phosphorylation. | [7] | |
| AB668 | 786-O | Micromolar concentrations | Dose-dependent decrease in phosphorylation. | [7] |
| TBB (4,5,6,7-Tetrabromobenzotriazole) | HEK-293T | Not specified | Prevents CK2-dependent phosphorylation in vitro. | [3] |
Note: The concentrations and effects can vary depending on the specific experimental conditions and cell type.
Experimental Workflow for Western Blot Validation
The general workflow for validating CK2 inhibition using Western blot for p-Akt (S129) involves several key steps, from cell treatment to data analysis.
Detailed Experimental Protocol for p-Akt (S129) Western Blot
This protocol provides a general guideline for performing a Western blot to detect p-Akt (S129). Optimization may be required for specific cell lines and antibodies.
1. Cell Lysis and Protein Extraction
-
Culture cells to the desired confluency and treat with CK2 inhibitors for the appropriate time and concentration.
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.
2. Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading.
3. SDS-PAGE
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (typically 20-30 µg) into the wells of a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
4. Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
5. Blocking
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.
6. Antibody Incubation
-
Incubate the membrane with a primary antibody specific for p-Akt (S129) (e.g., from Cell Signaling Technology, #13461) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[5][9]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody specific to the primary antibody's host species for 1 hour at room temperature.
-
After incubation, wash the membrane again as described above.
-
For a loading control, the membrane can be stripped and re-probed with an antibody for total Akt.
7. Signal Detection
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
Logical Framework: CK2 Inhibition and Downstream Effects
The inhibition of CK2 initiates a cascade of events that can be monitored to validate the inhibitor's efficacy. The primary and direct consequence is the reduction of phosphorylation on its substrates, such as Akt at S129. This, in turn, can lead to broader cellular effects like decreased cell viability.
References
- 1. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dephosphorylation and inactivation of Akt/PKB is counteracted by protein kinase CK2 in HEK 293T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase CK2 phosphorylates and upregulates Akt/PKB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phospho-Akt1 (Ser129) (D4P7F) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 6. Effects of CK2β subunit down-regulation on Akt signalling in HK-2 renal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. media.cellsignal.com [media.cellsignal.com]
A comparative study of ATP-competitive vs. allosteric CK2 inhibitors.
For Researchers, Scientists, and Drug Development Professionals
Protein kinase CK2, a constitutively active serine/threonine kinase, is a critical regulator of numerous cellular processes, including cell growth, proliferation, and survival.[1][2] Its aberrant activity has been implicated in the progression of various diseases, most notably cancer, making it a compelling target for therapeutic intervention.[3][4][5] This guide provides a comprehensive comparison of the two primary classes of small molecule inhibitors targeting CK2: ATP-competitive and allosteric inhibitors. We will delve into their mechanisms of action, present comparative experimental data, and provide an overview of key experimental protocols.
Mechanism of Action: A Tale of Two Binding Sites
The fundamental difference between these two inhibitor classes lies in their binding site on the CK2 enzyme.
ATP-competitive inhibitors bind to the highly conserved ATP-binding pocket of the CK2 catalytic subunit (α or α').[6][7] By occupying this site, they directly compete with the endogenous ATP substrate, thereby preventing the transfer of a phosphate group to CK2 substrates. This mechanism is common to a large number of kinase inhibitors.
Allosteric inhibitors , in contrast, bind to sites on the enzyme that are topographically distinct from the ATP-binding pocket.[8][9][10] This binding induces a conformational change in the enzyme that ultimately reduces its catalytic activity. Several allosteric sites on CK2 have been identified, including the α/β interface, the αD pocket, and the interface between the αC helix and the glycine-rich loop.[8][9]
Performance Comparison: Potency, Selectivity, and Off-Target Effects
The choice between an ATP-competitive and an allosteric inhibitor often involves a trade-off between potency and selectivity.
| Inhibitor Class | Representative Examples | Potency (IC50/Ki) | Selectivity | Key Advantages | Key Disadvantages |
| ATP-Competitive | CX-4945 (Silmitasertib)[6][9], TBB[6][9], DMAT[11], GO289[11][12] | Generally high (low nM to pM range)[6][9] | Variable; often inhibit other kinases due to conserved ATP-binding site[6][11] | High potency, well-established class of inhibitors.[7] | Potential for off-target effects and associated toxicities.[8][9] |
| Allosteric | CAM187[8], CAM4066[8], Diazo compounds[10][13] | Generally lower than ATP-competitive inhibitors (µM range)[8][10] | Potentially higher due to more unique binding sites.[8][9][10] | Higher selectivity, potential for novel mechanisms of action. | Often lower potency and may have poor cell permeability.[8] |
Data Summary of Representative CK2 Inhibitors:
| Inhibitor | Type | Target | IC50 | Ki | Notes on Selectivity |
| CX-4945 | ATP-Competitive | CK2α | ~1 nM[10] | 0.223 nM[9] | Also inhibits CLK2, DYRK1A, and DYRK1B.[6][10] |
| SGC-CK2-2 | ATP-Competitive | CK2α/α' | 920 nM (NanoBRET) | - | Highly selective for CK2 over other kinases.[14] |
| TBB | ATP-Competitive | CK2 | 0.14 µM | 0.40 µM | Inhibits over 90% of 70 tested kinases at 10 µM.[6] |
| DMAT | ATP-Competitive | CK2 | - | 0.04 µM | Also inhibits PIM and DYRK kinases.[11] |
| CAM187 | Allosteric (α/β interface) | CK2 | 44 µM | - | Binds to the interface of the α and β subunits.[8] |
| CAM4066 | Allosteric (αD pocket) | CK2 | 0.370 µM | - | Targets the αD pocket.[8] |
| Diazo Compound 4 | Allosteric | CK2α | ~0.4 µM | - | Non-ATP-competitive, induces a conformational change.[10][13] |
CK2 Signaling Pathways
CK2 is a central node in multiple signaling pathways that are crucial for cancer cell survival and proliferation. Understanding these pathways is essential for elucidating the downstream effects of CK2 inhibition.
Experimental Protocols
The evaluation of CK2 inhibitors involves a series of biochemical and cell-based assays to determine their potency, selectivity, and cellular effects.
Biochemical Assays: In Vitro Kinase Activity
Objective: To determine the direct inhibitory effect of a compound on CK2 enzymatic activity.
General Protocol:
-
Reagents: Recombinant human CK2α or holoenzyme, a specific peptide substrate (e.g., RRRADDSDDDDD), ATP (often radiolabeled [γ-³²P]ATP or [γ-³³P]ATP), kinase assay buffer, and the test inhibitor.
-
Procedure:
-
The test inhibitor is serially diluted and incubated with the CK2 enzyme in the kinase assay buffer.
-
The kinase reaction is initiated by the addition of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring the incorporation of the radiolabel into the peptide using methods like phosphocellulose paper binding and scintillation counting.
-
Non-radioactive methods, such as those using phospho-specific antibodies in an ELISA format or luminescence-based ATP detection assays (e.g., ADP-Glo™), are also widely used.[15][16][17]
-
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme's activity) is then determined by fitting the data to a dose-response curve.
Cellular Assays: Target Engagement and Downstream Effects
Objective: To assess the ability of an inhibitor to engage CK2 within a cellular context and modulate its downstream signaling.
1. Western Blotting for Phospho-Substrates:
-
Protocol:
-
Cancer cell lines (e.g., HeLa, MDA-MB-231) are treated with varying concentrations of the CK2 inhibitor for a specific duration.[14]
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated CK2 substrates (e.g., phospho-Akt Ser129, phospho-Cdc37) and total protein levels as a loading control.
-
Secondary antibodies conjugated to an enzyme (e.g., HRP) are used for detection via chemiluminescence.
-
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated substrates is quantified and normalized to the total protein levels to determine the extent of target inhibition.
2. Cell Viability/Proliferation Assays (e.g., MTT Assay):
-
Protocol:
-
Cells are seeded in 96-well plates and treated with a range of inhibitor concentrations.
-
After a set incubation period (e.g., 24, 48, or 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan product.
-
The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.
-
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The GI50 or IC50 value (concentration causing 50% growth inhibition or reduction in viability) is calculated.[14]
Conclusion
Both ATP-competitive and allosteric inhibitors of CK2 present viable strategies for therapeutic intervention. ATP-competitive inhibitors, such as CX-4945, have demonstrated high potency and have advanced to clinical trials. However, their utility can be hampered by off-target effects due to the conserved nature of the ATP-binding pocket across the kinome. The development of more selective ATP-competitive inhibitors like SGC-CK2-2 represents a significant step forward.
Allosteric inhibitors offer the promise of enhanced selectivity, a highly desirable trait for targeted therapies. While they have generally exhibited lower potency and face challenges with cell permeability, continued research into identifying and optimizing compounds that bind to these unique sites holds great potential for the development of next-generation CK2 inhibitors with improved therapeutic windows. The choice of inhibitor will ultimately depend on the specific research or clinical application, balancing the need for high potency with the requirement for target selectivity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Protein Kinase CK2 in Development and Disease Progression: A Critical Review [mdpi.com]
- 4. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CK2 Inhibitors Targeting Inside and Outside the Catalytic Box [mdpi.com]
- 7. Chemical probes targeting the kinase CK2: a journey outside the catalytic box - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00257K [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Discovery of CK2 Allosteric Inhibitors: From Traditional Screening to Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Downfalls of Chemical Probes Acting at the Kinase ATP-Site: CK2 as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antitumoral activity of allosteric inhibitors of protein kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 16. CycLex® CK2(Casein kinase II) Kinase Assay/Inhibitor Screening Kit | Kits | MBL Life Sience -GLOBAL- [mblbio.com]
- 17. Identification of CK2α’ selective inhibitors by the screening of an allosteric-kinase-inhibitor-like compound library - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating On-Target Effects of Novel CK2 Inhibitors
For Immediate Publication
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the on-target effects of new casein kinase 2 (CK2) inhibitors. Through a series of robust experimental protocols and comparative data, this document outlines the critical steps required to confirm inhibitor potency, selectivity, and cellular mechanism of action. We present a multi-pronged approach, comparing a hypothetical "New CK2 Inhibitor (NCI-1)" against the well-characterized inhibitor Silmitasertib (CX-4945).
Protein kinase CK2 is a constitutively active serine/threonine kinase that is implicated in a variety of cellular processes, including cell growth, proliferation, and apoptosis.[1][2] Its upregulation in numerous cancers has made it a significant target for therapeutic intervention.[3][4] The development of potent and selective CK2 inhibitors is a promising avenue for cancer therapy.[3][5] However, rigorous validation is essential to ensure that the observed biological effects are a direct result of CK2 inhibition and not due to off-target activities.[1][6]
This guide details three key experimental stages for on-target validation:
-
Biochemical Potency Assessment: Direct measurement of inhibitory activity against purified CK2 enzyme.
-
Cellular Target Engagement: Confirmation that the inhibitor binds to CK2 within a cellular environment.
-
Downstream Pathway Modulation: Analysis of the inhibitor's effect on known CK2 signaling pathways.
Biochemical Potency: In Vitro Kinase Assay
The initial step in validating a new CK2 inhibitor is to determine its direct inhibitory effect on the kinase's activity in a controlled, cell-free system. This is typically achieved through an in vitro kinase assay, which measures the inhibitor's potency in terms of its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki).[7][8]
Comparative Biochemical Data
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Selectivity Notes |
| NCI-1 (Hypothetical) | CK2α | 1.5 | 0.5 | Highly selective against a panel of 400 kinases. |
| Silmitasertib (CX-4945) | CK2α/α' | 1[9] | 0.38[8] | Known to inhibit other kinases like DYRK1A and GSK3β at higher concentrations.[10] |
Experimental Protocol: In Vitro CK2 Kinase Assay
This protocol is adapted from commercially available kinase assay kits.[11]
-
Reagents and Materials:
-
Recombinant human CK2α
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 25 mM MOPS, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Test inhibitors (NCI-1, CX-4945) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white assay plates
-
-
Procedure:
-
Prepare serial dilutions of the inhibitors (NCI-1 and CX-4945) in kinase reaction buffer. A typical concentration range would be from 100 µM to 1 pM.
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 2.5 µL of a solution containing the CK2 enzyme and the peptide substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be close to its Km for CK2.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Ki value can be determined by measuring IC50 values at various ATP concentrations and applying the Cheng-Prusoff equation.[8]
-
In Vitro Kinase Assay Workflow
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
While in vitro assays confirm direct inhibition, it is crucial to demonstrate that the inhibitor can bind to its target within the complex environment of a living cell.[12] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement.[12][13] The principle behind CETSA is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tagg).[12][14]
Comparative CETSA Data
| Inhibitor (10 µM) | Target | Tagg (°C) Vehicle | Tagg (°C) Inhibitor | Thermal Shift (ΔTagg °C) |
| NCI-1 (Hypothetical) | CK2α | 44.0 | 50.5 | +6.5 |
| Silmitasertib (CX-4945) | CK2α | 44.0 | 49.2 | +5.2 |
Experimental Protocol: Western Blot-Based CETSA
This protocol is based on established CETSA methodologies.[12][15]
-
Reagents and Materials:
-
Cancer cell line with high CK2α expression (e.g., HeLa, 786-O).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
PBS (Phosphate-Buffered Saline).
-
Test inhibitors (NCI-1, CX-4945) dissolved in DMSO.
-
Lysis buffer (e.g., PBS with protease inhibitors).
-
Anti-CK2α antibody, anti-GAPDH antibody (loading control).
-
Secondary HRP-conjugated antibody.
-
SDS-PAGE gels and Western blot equipment.
-
PCR thermocycler.
-
-
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with the inhibitor (e.g., 10 µM) or DMSO (vehicle) for 1-2 hours in the incubator.
-
Harvest cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermocycler, followed by a 3-minute cooling step at 4°C.
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble CK2α in each sample by Western blotting. Use GAPDH as a loading control.
-
Quantify the band intensities and plot the percentage of soluble CK2α against the temperature.
-
Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tagg) for both vehicle and inhibitor-treated samples.
-
Cellular Thermal Shift Assay (CETSA) Workflow
Downstream Pathway Modulation: Western Blot Analysis
The final validation step is to confirm that the inhibitor modulates the phosphorylation of known CK2 substrates in a cellular context. CK2 is known to phosphorylate Akt at serine 129 (p-Akt S129), a key node in cell survival signaling.[16] A reduction in p-Akt S129 upon inhibitor treatment provides strong evidence of on-target activity.
CK2 Signaling Pathway
Simplified CK2-Akt Signaling Pathway
Comparative Western Blot Data
| Inhibitor | Concentration (µM) | p-Akt (S129) Inhibition (%) | Total Akt Levels |
| NCI-1 (Hypothetical) | 1 | 95% | No change |
| Silmitasertib (CX-4945) | 2.5 | 90%[17] | No change |
Experimental Protocol: Western Blot for p-Akt (S129)
-
Reagents and Materials:
-
Cancer cell line (e.g., HeLa).
-
Test inhibitors (NCI-1, CX-4945) dissolved in DMSO.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
Antibodies: anti-p-Akt (S129), anti-total Akt, anti-β-actin (loading control).
-
Secondary HRP-conjugated antibody.
-
SDS-PAGE gels and Western blot equipment.
-
-
Procedure:
-
Seed cells and allow them to attach overnight.
-
Treat cells with increasing concentrations of NCI-1 or CX-4945 (e.g., 0.1 µM to 10 µM) for a defined period (e.g., 6-24 hours). Include a DMSO vehicle control.
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Determine protein concentration of the lysates.
-
Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
-
Incubate the membrane with the primary antibody for p-Akt (S129) overnight at 4°C.
-
Wash and incubate with the secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Strip the membrane and re-probe for total Akt and β-actin to ensure equal loading and to confirm that the inhibitor does not affect total protein levels.
-
Quantify the band intensities to determine the dose-dependent inhibition of Akt phosphorylation.
-
Conclusion
The validation of a new CK2 inhibitor requires a systematic and multi-faceted approach. By combining in vitro biochemical assays, cellular target engagement studies like CETSA, and downstream pathway analysis, researchers can build a robust body of evidence to confirm on-target activity. The comparative framework presented here, using a well-established inhibitor as a benchmark, provides a clear path for the rigorous evaluation of novel therapeutic candidates targeting the CK2 kinase. This comprehensive validation is a critical step in the journey from compound discovery to clinical application. Further characterization through quantitative phosphoproteomics can also provide an unbiased, global view of an inhibitor's cellular effects.[18][19][20]
References
- 1. Protein Kinase CK2 represents a new target to boost Ibrutinib and Venetoclax induced cytotoxicity in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of protein kinase CK2 as oncological target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Silmitasertib | Autophagy | Casein Kinase | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CycLex® CK2(Casein kinase II) Kinase Assay/Inhibitor Screening Kit | Kits | MBL Life Sience -GLOBAL- [mblbio.com]
- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 16. mdpi.com [mdpi.com]
- 17. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of GO289 and CX-4945 in C2C12 Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent protein kinase CK2 inhibitors, GO289 and CX-4945, with a specific focus on their efficacy in the C2C12 murine myoblast cell line. This document summarizes the available experimental data, details relevant methodologies, and visualizes key cellular pathways to aid in the informed selection of these compounds for research and development purposes.
Introduction to GO289 and CX-4945
Both GO289 and CX-4945 are potent, ATP-competitive inhibitors of protein kinase CK2 (formerly known as casein kinase II), a serine/threonine kinase that plays a crucial role in a myriad of cellular processes, including cell growth, proliferation, and differentiation. Dysregulation of CK2 activity has been implicated in various diseases, making it an attractive target for therapeutic intervention. While both compounds target CK2, they exhibit differences in their selectivity and have been characterized in C2C12 cells in distinct contexts.
Efficacy of CX-4945 in C2C12 Cells
CX-4945 (also known as Silmitasertib) has been demonstrated to modulate the differentiation of C2C12 cells, particularly promoting their commitment to the osteoblast lineage when stimulated with bone morphogenetic protein 2 (BMP-2).
Quantitative Data Summary: CX-4945 in C2C12 Cells
The following tables summarize the key quantitative findings from studies investigating the effect of CX-4945 on C2C12 cell viability and osteoblast differentiation.
Table 1: Effect of CX-4945 on C2C12 Cell Viability
| CX-4945 Concentration (µM) | Cell Viability (% of Control) |
| 0 | 100 |
| 1 | ~100 |
| 3 | ~100 |
| 10 | ~100 |
| 30 | Cytotoxic |
Data is inferred from statements indicating no cytotoxicity up to 10 µM, with cytotoxicity observed at 30 µM[1].
Table 2: Effect of CX-4945 on Osteoblast Marker Gene Expression in BMP-2-treated C2C12 Cells
| Treatment | Relative mRNA Expression of ALP | Relative mRNA Expression of BMP-2 | Relative mRNA Expression of BMP-4 |
| Control | Baseline | Baseline | Baseline |
| BMP-2 (25 ng/mL) | Increased | Increased | Increased |
| BMP-2 + CX-4945 (1 µM) | Further Increased | Further Increased | Not Reported |
| BMP-2 + CX-4945 (3 µM) | Further Increased | Further Increased | Not Reported |
| BMP-2 + CX-4945 (10 µM) | Significantly Increased | Significantly Increased | Significantly Increased |
Data is summarized from qRT-PCR analyses showing a dose-dependent enhancement of osteogenic markers by CX-4945 in the presence of BMP-2[1].
Table 3: Effect of CX-4945 on Signaling Molecules in BMP-2-treated C2C12 Cells
| Treatment | p-ERK1/2 Levels | Nuclear p-Smad1/5/8 Levels |
| Control | Baseline | Baseline |
| BMP-2 (25 ng/mL) | Increased | Increased |
| BMP-2 + CX-4945 (1 µM) | Further Increased | Further Increased |
| BMP-2 + CX-4945 (3 µM) | Further Increased | Further Increased |
| BMP-2 + CX-4945 (10 µM) | Markedly Increased | Markedly Increased |
This table is a qualitative summary of Western blot data demonstrating the enhancement of BMP-2-induced signaling pathways by CX-4945[1].
Signaling Pathways Modulated by CX-4945 in C2C12 Osteoblast Differentiation
CX-4945 enhances BMP-2-induced osteoblast differentiation in C2C12 cells by inhibiting CK2, which is a known negative regulator of BMP signaling. This inhibition leads to the potentiation of downstream signaling through both the Smad and MAPK/ERK pathways.
Efficacy of GO289 in C2C12 Cells
Key Characteristics of GO289
-
High Selectivity: GO289 exhibits significantly higher selectivity for CK2 compared to other kinases, including those that are known off-targets of CX-4945.[2] For instance, the IC50 of GO289 for PIM2 kinase is over 1000-fold higher than its IC50 for CK2, whereas CX-4945 also inhibits DYRK, HIPK, and PIM family kinases.[2][3]
-
Confirmed Target Engagement in C2C12 Cells: A quantitative phosphoproteomics study on wild-type and CK2α-knockout C2C12 cells demonstrated that both GO289 and CX-4945 treatment leads to a decrease in the phosphorylation of CK2 consensus sequences, confirming that both inhibitors engage their target in this cell line.
Putative Signaling Pathway for GO289 in C2C12 Cells
Given that GO289 is a potent CK2 inhibitor, its mechanism of action in C2C12 cells is expected to be the direct inhibition of CK2, leading to downstream effects on CK2-dependent signaling pathways.
Head-to-Head Comparison: GO289 vs. CX-4945 in C2C12 Cells
A direct, quantitative comparison of the efficacy of GO289 and CX-4945 in promoting a specific cellular outcome, such as differentiation or proliferation, in wild-type C2C12 cells is not available in the current body of scientific literature. However, a comparison can be drawn based on their known properties and the available data.
Table 4: Comparative Profile of GO289 and CX-4945
| Feature | GO289 | CX-4945 |
| Primary Target | Protein Kinase CK2 | Protein Kinase CK2 |
| Mechanism of Action | ATP-competitive inhibitor | ATP-competitive inhibitor |
| Selectivity | Highly selective for CK2[2] | Potent CK2 inhibitor with some off-target activity on other kinases (e.g., DYRK, HIPK, PIM)[2][3] |
| C2C12 Efficacy Data | Confirmed CK2 target engagement via phosphoproteomics. Lack of quantitative data on specific differentiation pathways. | Demonstrated enhancement of BMP-2-induced osteoblast differentiation with available quantitative data on cell viability and marker expression[1]. |
Experimental Protocols
CX-4945 in C2C12 Osteoblast Differentiation
The following protocols are based on the methodologies described in the study by Kim et al.[1].
1. Cell Culture and Differentiation:
-
C2C12 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% antibiotics.
-
For osteoblast differentiation, cells are seeded and, after 48 hours, the medium is switched to DMEM with 5% FBS containing 25 ng/mL of recombinant human BMP-2, with or without varying concentrations of CX-4945 (e.g., 1, 3, 10 µM).
-
The medium is replaced every 3 days for a total of 6 days.
2. Cell Viability Assay (CCK-8):
-
C2C12 cells are seeded in a 96-well plate (4 x 10³ cells/well) and incubated for 24 hours.
-
Cells are then treated with BMP-2 and/or CX-4945 for 6 days.
-
Cell viability is assessed using a Cell Counting Kit-8 according to the manufacturer's instructions.
3. Quantitative Real-Time RT-PCR (qRT-PCR):
-
Total RNA is isolated from treated C2C12 cells using TRIzol reagent.
-
cDNA is synthesized from 1 µg of total RNA.
-
qRT-PCR is performed to analyze the relative mRNA expression of osteoblast differentiation markers such as alkaline phosphatase (ALP), BMP-2, and BMP-4.
4. Western Blot Analysis:
-
Following treatment, cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
Membranes are probed with primary antibodies against phosphorylated and total forms of ERK1/2 and Smad1/5/8, followed by HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence detection system.
GO289 and CX-4945 in C2C12 Phosphoproteomics
The general workflow for the phosphoproteomic analysis in C2C12 cells treated with GO289 or CX-4945 would involve the following steps:
Experimental Workflow for Phosphoproteomic Analysis
Conclusion
Both GO289 and CX-4945 are valuable tools for studying the role of CK2 in C2C12 cells. CX-4945 has demonstrated efficacy in promoting osteoblast differentiation in this cell line, with a substantial amount of quantitative data available to support this function. GO289, on the other hand, stands out for its superior selectivity for CK2. While its effects on specific C2C12 differentiation pathways have not been as extensively characterized as those of CX-4945, its confirmed target engagement in these cells makes it an excellent candidate for studies where high target specificity is paramount. The choice between these two inhibitors will ultimately depend on the specific research question and the desired balance between demonstrated cellular efficacy and kinase selectivity. Further head-to-head comparative studies are warranted to fully elucidate the differential effects of these two important CK2 inhibitors in C2C12 cells.
References
- 1. The Protein Kinase 2 Inhibitor CX-4945 Regulates Osteoclast and Osteoblast Differentiation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-based screen identifies a new potent and highly selective CK2 inhibitor for modulation of circadian rhythms and cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Kinase Selectivity Profile of Novel CK2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Protein Kinase CK2 (formerly Casein Kinase II) is a constitutively active serine/threonine kinase that plays a pivotal role in a myriad of cellular processes, including cell growth, proliferation, and survival. Its dysregulation has been implicated in various diseases, most notably cancer, making it a compelling target for therapeutic intervention. The development of potent and selective CK2 inhibitors is therefore of significant interest. This guide provides a comparative analysis of the kinase selectivity profiles of novel CK2 inhibitors against established compounds, supported by experimental data and detailed methodologies.
I. Kinase Inhibitor Selectivity Profiles
The therapeutic efficacy and safety of a kinase inhibitor are intrinsically linked to its selectivity. A highly selective inhibitor minimizes off-target effects, leading to a better therapeutic window. This section compares the selectivity of two novel CK2 inhibitors, AB668 and 10b, with the well-established inhibitors CX-4945 (Silmitasertib) and SGC-CK2-1.
Data Summary:
The following tables summarize the inhibitory activity (IC50 or Ki values in nM) of the selected compounds against CK2 and a panel of off-target kinases. Lower values indicate higher potency.
Table 1: Inhibitory Activity against Protein Kinase CK2
| Compound | CK2α IC50/Ki (nM) | CK2α' IC50/Ki (nM) | Notes |
| CX-4945 | 1 (IC50) / 0.38 (Ki)[1] | - | Potent inhibitor of CK2 holoenzyme. |
| SGC-CK2-1 | 4.2 (IC50)[2][3] | 2.3 (IC50)[3] | Highly selective chemical probe for CK2.[2] |
| AB668 | 65 (IC50) / 41 (Ki) | - | Bivalent inhibitor targeting the ATP site and an allosteric pocket.[4] |
| 10b | 36.7 (IC50) | - | Novel scaffold with a basic secondary amine.[5][6] |
Table 2: Selectivity Profile Against Off-Target Kinases (IC50/Ki in nM)
| Kinase | CX-4945 | SGC-CK2-1 | AB668 | 10b |
| DYRK1A | 160[7] | - | - | - |
| DYRK1B | - | - | - | - |
| DYRK2 | >95% inh. @ 500nM[7] | 440[8] | - | - |
| PIM1 | 46[1] | - | - | - |
| FLT3 | 35[1] | - | - | - |
| CDK1 | 56[1] | - | - | - |
| GSK3β | 190[7][9] | - | - | - |
| HIPK3 | >90% inh. @ 500nM[7] | - | - | - |
| CLK3 | >90% inh. @ 500nM[7] | - | - | - |
| RPS6KA5 | - | - | >50% inh. @ 2µM | - |
| IRAK1 | - | - | - | - |
| PIM3 | - | - | - | - |
II. Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and comparison of inhibitor selectivity data. This section outlines the methodologies for three commonly used kinase profiling assays.
A. KINOMEscan® Assay (Active Site-Directed Competition Binding Assay)
The KINOMEscan® platform is a high-throughput method to profile the interaction of a test compound against a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase that binds to the immobilized ligand is quantified by quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.
Detailed Protocol:
-
Kinase Preparation: Human kinases are expressed as fusions with a unique DNA tag.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay: The DNA-tagged kinase, the immobilized ligand, and the test compound are incubated together in solution.
-
Capture: The mixture is passed over a surface that captures the immobilized ligand and any bound kinase. Unbound kinase is washed away.
-
Quantification: The amount of captured kinase is determined by qPCR of the DNA tag. A lower qPCR signal compared to a DMSO control indicates that the test compound has displaced the kinase from the immobilized ligand.
-
Data Analysis: The results are typically reported as "percent of control" (%Ctrl), where the DMSO control represents 100% and a known potent inhibitor represents 0%. Dissociation constants (Kd) can be determined by running the assay with a range of test compound concentrations.[10][11]
B. NanoBRET™ Target Engagement Intracellular Kinase Assay
The NanoBRET™ assay allows for the quantification of compound binding to a specific kinase target within living cells.
Principle: This assay is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. A target kinase is fused to NanoLuc® luciferase (the energy donor), and a cell-permeable fluorescent tracer that binds to the kinase's active site serves as the energy acceptor. Compound binding to the kinase displaces the tracer, leading to a decrease in the BRET signal.
Detailed Protocol:
-
Cell Preparation: Adherent cells (e.g., HEK293) are seeded in white, non-binding surface 96-well or 384-well plates.
-
Transfection: The cells are transfected with a plasmid encoding the NanoLuc®-kinase fusion protein. The cells are incubated for approximately 18-24 hours to allow for protein expression.[12]
-
Compound and Tracer Addition: The test compound is serially diluted and added to the cells, followed by the addition of the specific NanoBRET™ tracer at a concentration near its EC50 value.
-
Equilibration: The plate is incubated at 37°C in a CO2 incubator for a set period (e.g., 2 hours) to allow the compound and tracer to reach binding equilibrium within the cells.[12]
-
Luminescence Measurement: A substrate for NanoLuc® luciferase is added to the wells. The plate is then read on a luminometer capable of measuring two distinct wavelengths: one for the donor emission (e.g., 450 nm) and one for the acceptor emission (e.g., 610 nm).[12]
-
Data Analysis: The BRET ratio is calculated as the acceptor emission divided by the donor emission. The data is then plotted as BRET ratio versus compound concentration, and the IC50 value is determined from the resulting dose-response curve.[12]
C. Radiometric Kinase Assay
This is a traditional and highly sensitive method for measuring kinase activity by tracking the transfer of a radiolabeled phosphate group.
Principle: The assay measures the incorporation of a radioactive phosphate from [γ-³²P]ATP or [γ-³³P]ATP onto a specific substrate (peptide or protein) by the kinase.
Detailed Protocol:
-
Reaction Setup: The kinase reaction is set up in a microcentrifuge tube containing the kinase, the specific substrate, a reaction buffer (typically containing MgCl₂), and a mixture of unlabeled ("cold") ATP and radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP).[13][14]
-
Initiation and Incubation: The reaction is initiated by the addition of the ATP mixture and incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 10-30 minutes).[13]
-
Reaction Termination: The reaction is stopped, often by adding a strong acid (e.g., phosphoric acid) or by spotting the reaction mixture onto a phosphocellulose paper (e.g., P81).[13]
-
Separation: The phosphorylated substrate is separated from the unreacted radiolabeled ATP. For peptide substrates, this is commonly achieved by washing the phosphocellulose paper, as the positively charged peptide will bind to the negatively charged paper while the negatively charged ATP is washed away.[15]
-
Quantification: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.[13]
-
Data Analysis: The kinase activity is proportional to the amount of radioactivity detected. For inhibitor studies, the percentage of inhibition is calculated relative to a control reaction without the inhibitor, and IC50 values can be determined from a dose-response curve.
III. CK2 Signaling Pathways and Experimental Workflows
Understanding the signaling context of CK2 is crucial for interpreting the cellular effects of its inhibitors. The following diagrams, generated using the DOT language for Graphviz, illustrate key CK2-regulated pathways and a typical experimental workflow for evaluating CK2 inhibitors.
A. CK2 Signaling Pathways
B. Experimental Workflow for Kinase Inhibitor Evaluation
IV. Conclusion
The landscape of CK2 inhibitors is continually evolving, with novel compounds demonstrating distinct selectivity profiles and mechanisms of action. While established inhibitors like CX-4945 have shown clinical potential, their off-target effects can complicate the interpretation of biological outcomes.[16] Newer probes, such as SGC-CK2-1, offer improved selectivity, providing more precise tools for dissecting CK2-specific functions.[2] The emergence of bivalent inhibitors like AB668, which engage both the active site and an allosteric pocket, represents an exciting new strategy for achieving high selectivity and potent anti-cancer activity.[4] The rigorous evaluation of kinase selectivity, utilizing a combination of in vitro and in-cell assays with well-defined protocols, is paramount for the successful development of the next generation of CK2-targeted therapies. This guide provides a framework for such comparative evaluations, enabling researchers to make informed decisions in their drug discovery and development endeavors.
References
- 1. Probe CX-4945 | Chemical Probes Portal [chemicalprobes.org]
- 2. Probe SGC-CK2-1 | Chemical Probes Portal [chemicalprobes.org]
- 3. SGC-CK2-1 | Structural Genomics Consortium [thesgc.org]
- 4. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a novel, selective CK2 inhibitor class with an unusual basic scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. SGC CK2-1 | Casein Kinase 2 Inhibitors: R&D Systems [rndsystems.com]
- 9. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chayon.co.kr [chayon.co.kr]
- 11. pubcompare.ai [pubcompare.ai]
- 12. eubopen.org [eubopen.org]
- 13. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 15. google.com [google.com]
- 16. researchgate.net [researchgate.net]
Cross-Validation of CK2 Inhibitor Effects with Genetic Knockdown: A Comparative Guide
An objective comparison of pharmacological and genetic approaches to targeting the protein kinase CK2, supported by experimental data, to guide researchers in oncology and drug development.
This guide provides a comprehensive comparison of two primary methodologies for interrogating the function of protein kinase CK2 (formerly casein kinase II): pharmacological inhibition and genetic knockdown. Both approaches are pivotal in validating CK2 as a therapeutic target in various diseases, particularly cancer. This document outlines the effects of these distinct approaches on cellular signaling pathways, presents quantitative data from comparative studies, and provides detailed experimental protocols for key assays.
Comparative Analysis of CK2 Inhibition and Genetic Knockdown
Pharmacological inhibitors of CK2, such as CX-4945 (Silmitasertib), and genetic knockdown techniques, primarily using small interfering RNA (siRNA), are employed to diminish CK2 activity. While both methods aim to elucidate the kinase's cellular roles, they possess inherent differences in specificity, mechanism, and potential off-target effects. Cross-validation using both techniques provides a more robust confirmation of CK2's involvement in specific cellular processes.
Studies have shown that both CK2 inhibitors and siRNA-mediated knockdown can effectively suppress the activation of key pro-survival signaling pathways, including JAK/STAT, NF-κB, and PI3K/AKT.[1] For instance, treatment with the selective CK2 inhibitor CX-4945 has been demonstrated to inhibit the phosphorylation of NF-κB p65 and AKT, a result that is corroborated by experiments using siRNA to reduce CK2 expression.[1][2]
Quantitative Data Summary
The following tables summarize quantitative data from studies comparing the effects of CK2 inhibitors and siRNA-mediated knockdown on cancer cell lines.
Table 1: Effect of CK2 Targeting on Cell Viability
| Cell Line | Treatment | Concentration/Dose | Reduction in Cell Viability (%) | Reference |
| Prostate Cancer (PC3-LN4) | TBB (inhibitor) | 80 µM (24h) | ~60% | [4] |
| Prostate Cancer (PC3-LN4) | TBCA (inhibitor) | 80 µM (24h) | Less dramatic than TBB | [4] |
| Prostate Cancer (C4-2) | siCK2 (siRNA) | 10 nM (72h) | Greater than siRNA against individual subunits | [2] |
| HNSCC (Detroit-562) | CX-4945 + Cisplatin | Varies | Significantly reduced IC50 for cisplatin | [3] |
| HNSCC (FaDu) | siCK2 + Cisplatin | 20 nM | 4 to 21-fold reduced IC50 for cisplatin | [3] |
| Glioblastoma | CX-4945 | Varies | Decreased cell viability | [1] |
| Glioblastoma | siCK2α/α' | Varies | Decreased cell viability | [1] |
Table 2: Impact of CK2 Targeting on Downstream Signaling Molecules
| Cell Line | Treatment | Target Molecule | Effect | Reference |
| Prostate Cancer (PC3-LN4) | DMAT (inhibitor) | NF-κB p65 (P-Ser529) | Marked loss of signal at 10, 1, and 0.1 µM | [2] |
| Glioblastoma | CX-4945 | STAT-3, NF-κB p65, AKT | Inhibition of activation | [1] |
| Glioblastoma | siCK2α, siCK2β, or siCK2α' | TNF-α induced p65 phosphorylation | Partially inhibited | [1] |
| HNSCC | siCK2α'/β | NF-κB p65 binding activity | Significantly reduced | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative analysis are provided below.
Cell Viability Assay (CCK-8 or MTT)
This protocol provides a general framework for assessing cell viability. Specific cell seeding densities and drug concentrations should be optimized for each cell line and experimental condition.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[6]
-
Treatment: Treat cells with various concentrations of the CK2 inhibitor or transfect with CK2-targeting siRNA. Include appropriate controls (e.g., DMSO for inhibitors, non-targeting siRNA).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
Absorbance Measurement: Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.[6][7]
siRNA-Mediated Knockdown of CK2
This protocol outlines a general procedure for transiently knocking down CK2 expression using siRNA.
-
Cell Plating: Plate cells in 6-well plates or 60 mm dishes to achieve 40-50% confluency at the time of transfection.[3]
-
Transfection Complex Preparation: Dilute the siRNA (e.g., 20 nM final concentration) and a suitable transfection reagent (e.g., Dharmafect 1) in serum-free medium according to the manufacturer's instructions.[3] For co-transfection of siRNAs targeting CK2α and CK2α', a 3:1 ratio can be used.[3][8]
-
Transfection: Add the transfection complexes to the cells and incubate for the time recommended by the reagent manufacturer (typically 4-6 hours).
-
Post-Transfection: Replace the transfection medium with fresh complete medium and incubate the cells for 48-72 hours before proceeding with downstream assays.[2]
-
Validation: Confirm the knockdown efficiency by Western blotting.[9]
Western Blotting
This protocol describes the basic steps for detecting protein expression levels.
-
Sample Preparation: Lyse treated and control cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., CK2α, p-AKT, p-p65, or a loading control like actin) overnight at 4°C.[11]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[10]
Visualizations
The following diagrams illustrate key signaling pathways involving CK2 and a typical experimental workflow for comparing CK2 inhibitors and siRNA.
Caption: Key signaling pathways regulated by CK2.
Caption: Workflow for cross-validating CK2 inhibitor and siRNA effects.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Nanoencapsulated anti-CK2 small molecule drug or siRNA specifically targets malignant cancer but not benign cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CX-4945 and siRNA-Mediated Knockdown of CK2 Improves Cisplatin Response in HPV(+) and HPV(−) HNSCC Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase CK2 inhibition induces cell death via early impact on mitochondrial function* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 7. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 8. Impact of protein kinase CK2 downregulation and inhibition on oncomir clusters 17 ~ 92 and 106b ~ 25 in prostate, breast, and head and neck cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Western Blotting Protocols | Life Science Research | Merck [merckmillipore.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A head-to-head comparison of commercially available CK2 inhibitors.
A Head-to-Head Comparison of Commercially Available CK2 Inhibitors
Introduction
Protein Kinase CK2 (formerly Casein Kinase II) is a ubiquitous and highly conserved serine/threonine kinase that plays a critical role in a vast array of cellular processes, including cell growth, proliferation, and survival.[1] Its dysregulation has been implicated in numerous diseases, particularly cancer, making it a prominent target for therapeutic intervention.[2][3][4] Consequently, a variety of small molecule inhibitors targeting CK2 have been developed and are commercially available. This guide provides a head-to-head comparison of key commercially available CK2 inhibitors, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to aid researchers in selecting the most appropriate tool for their studies.
The ideal CK2 inhibitor for research purposes should exhibit high potency, selectivity, and cell permeability. While many compounds have been identified, they vary significantly in these properties. This comparison will focus on some of the most widely studied and commercially accessible inhibitors, including the clinical candidate CX-4945 (Silmitasertib) and the highly selective chemical probe SGC-CK2-1 and its analogue SGC-CK2-2.
Quantitative Comparison of CK2 Inhibitors
The following table summarizes the in vitro potency and cellular activity of several commercially available CK2 inhibitors. IC50 values represent the concentration of the inhibitor required to reduce CK2 activity by 50% in biochemical assays, while cellular IC50 values reflect the potency within a cellular context. Ki values, where available, represent the inhibition constant.
| Inhibitor | Type | Target(s) | In Vitro IC50/Ki | Cellular Potency (IC50) | Key Characteristics & Selectivity |
| CX-4945 (Silmitasertib) | ATP-competitive | CK2α, CK2α' | IC50: 1 nM (CK2α/α')[5][6]; Ki: 0.38 nM[7] | 0.7 µM (HeLa), 0.9 µM (MDA-MB-231)[2] | Orally bioavailable, has been in clinical trials. Also inhibits other kinases like CLK2, DYRK1A, and GSK3β.[5][8] |
| SGC-CK2-1 | ATP-competitive | CK2α, CK2α' | IC50: 2.3 nM (CK2α), 4.2 nM (CK2α) | 16 nM (CK2α'), 36 nM (CK2α) (NanoBRET) | Highly selective chemical probe.[5] Poor structural properties for in vivo studies.[2][9] |
| SGC-CK2-2 | ATP-competitive | CK2α, CK2α' | - | 920 nM (CK2α NanoBRET) | Improved aqueous solubility over SGC-CK2-1, but reduced cellular potency.[2] |
| TBB (4,5,6,7-Tetrabromobenzotriazole) | ATP-competitive | CK2 | IC50: 0.14 µM, Ki: 0.40 µM | - | Widely used historically, but known to have significant off-target effects.[5] |
| DMAT (2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole) | ATP-competitive | CK2 | IC50: 0.13 µM | - | An analogue of TBB with numerous off-target effects. |
| IQA (5-oxo-5,6-dihydroindolo-[1,2-a]quinazolin-7-yl]acetic acid) | ATP/GTP-competitive | CK2 | IC50: 80 nM, Ki: 0.17 µM[10] | - | Good selectivity against a small panel of kinases.[10] |
| Ellagic Acid | ATP-competitive | CK2 | IC50: 40 nM | DC50: 30-50 µM (leukemic cells)[10] | Natural compound, also shows antioxidant properties.[10] |
| Quinalizarin | ATP-competitive | CK2 | IC50: 110 nM, Ki: ~50 nM | - | A potent and cell-permeable inhibitor. |
Signaling Pathways and Experimental Workflows
CK2 Signaling Pathway
Protein Kinase CK2 is a constitutively active kinase that phosphorylates a multitude of substrates, thereby influencing numerous signaling pathways critical for cell survival and proliferation. A simplified representation of some key pathways regulated by CK2 is depicted below. CK2 can, for example, phosphorylate Akt at Ser129, a key node in the PI3K/Akt survival pathway. It also plays a role in the NF-κB signaling cascade by phosphorylating IκBα, leading to its degradation and the activation of NF-κB.
Caption: Simplified CK2 signaling pathways involved in cell survival and proliferation.
Experimental Workflow for CK2 Inhibitor Comparison
A typical workflow for the head-to-head comparison of CK2 inhibitors involves a multi-step process, starting from in vitro biochemical assays to more complex cellular assays that assess target engagement and downstream signaling effects.
Caption: A standard experimental workflow for the comparative analysis of CK2 inhibitors.
Experimental Protocols
In Vitro CK2 Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available luminescent kinase assays that measure the amount of ADP produced during the kinase reaction.[11][12]
Objective: To determine the in vitro IC50 values of CK2 inhibitors.
Materials:
-
Recombinant human CK2 enzyme
-
CK2-specific substrate peptide (e.g., RRRDDDSDDD)[12]
-
CK2 inhibitors (e.g., CX-4945, SGC-CK2-1)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 2 mM MgCl2)[12]
-
ATP
-
White opaque 96-well plates
Procedure:
-
Prepare serial dilutions of the CK2 inhibitors in kinase buffer.
-
In a 96-well plate, add the kinase, substrate peptide, and inhibitor solution to each well.[12] Include control wells with no inhibitor (vehicle control) and no enzyme (background control).
-
Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.[12]
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[12]
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's instructions. This typically involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP, which is then used to generate a luminescent signal with luciferase.
-
Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct binding of an inhibitor to its target protein in a cellular environment.[13][14][15]
Objective: To confirm the target engagement of CK2 inhibitors in intact cells.
Materials:
-
Cell line of interest (e.g., HeLa, MDA-MB-231)
-
CK2 inhibitors
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Thermocycler or heating block
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, etc.)
-
Primary antibody against CK2α
-
Secondary HRP-conjugated antibody
Procedure:
-
Culture cells to the desired confluency and treat them with the CK2 inhibitor or vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated, aggregated proteins by centrifugation.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble CK2α in each sample by Western blotting.
-
A ligand-bound protein is typically more thermally stable and will therefore remain in the soluble fraction at higher temperatures compared to the unbound protein.
-
Quantify the band intensities and plot the relative amount of soluble CK2α as a function of temperature for both inhibitor-treated and vehicle-treated samples to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
Western Blot Analysis of Downstream CK2 Signaling
This protocol is used to assess the effect of CK2 inhibition on the phosphorylation of its downstream substrates.
Objective: To measure the inhibition of CK2-mediated signaling in cells.
Materials:
-
Cell line of interest
-
CK2 inhibitors
-
Cell lysis buffer
-
Primary antibodies (e.g., anti-phospho-Akt (Ser129), anti-total Akt, anti-phospho-CK2 substrate motif, anti-GAPDH or β-actin as a loading control)
-
Secondary HRP-conjugated antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere.
-
Treat the cells with various concentrations of the CK2 inhibitors or vehicle for a defined period.
-
Wash the cells with cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative phosphorylation levels of the CK2 substrate in response to inhibitor treatment. Normalize the phosphoprotein levels to the total protein levels and/or a loading control.
Conclusion
The selection of a CK2 inhibitor should be guided by the specific requirements of the planned experiments. For studies requiring the highest selectivity to confidently attribute cellular effects to CK2 inhibition, SGC-CK2-1 is an excellent chemical probe, although its in vivo application is limited.[2][9] For in vivo studies or when a potent, orally bioavailable compound is needed, CX-4945 (Silmitasertib) remains a relevant choice, with the caveat of its known off-target activities that should be considered in the interpretation of results.[5][8] Older inhibitors like TBB and DMAT should be used with caution due to their promiscuity.[5] This guide provides the foundational data and protocols to enable researchers to make informed decisions and design robust experiments to investigate the multifaceted roles of Protein Kinase CK2.
References
- 1. CK2α Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. CK2 alpha 1 Kinase Enzyme System Application Note [promega.jp]
- 12. Kinase activity assays Src and CK2 [protocols.io]
- 13. semanticscholar.org [semanticscholar.org]
- 14. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Confirming CK2 as the Primary Target of a Putative Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to CK2 Target Validation
Confirming that a novel compound directly and selectively inhibits CK2 within a cellular context is a critical step in drug development. This process requires a series of well-designed experiments to demonstrate direct binding, enzymatic inhibition, target engagement in cells, and selectivity against other kinases. A multi-pronged approach minimizes the risk of misinterpretation due to off-target effects, which are common among kinase inhibitors.[1][2] This guide will walk you through the essential assays and provide a comparative context for your results.
Comparative Analysis of CK2 Inhibitors
A crucial aspect of validating a new inhibitor is to benchmark its performance against established compounds. This section provides a comparative overview of a putative inhibitor against the well-documented CK2 inhibitors, CX-4945 and SGC-CK2-1.
Table 1: Biochemical Potency and Selectivity of CK2 Inhibitors
| Compound | Target | IC50 / Ki | Key Off-Targets | Selectivity Notes |
| Putative Inhibitor | CK2α | User-defined | To be determined | To be determined |
| CX-4945 (Silmitasertib) | CK2α | Ki: 0.38 nM[3] | DYRK1A, DYRK2, CLK3, HIPK3, GSK3β[4][5] | Potent but known to have several off-targets within the CMGC kinase family.[4] |
| SGC-CK2-1 | CK2α | IC50: 4.2 nM[6] | DYRK2 ( >100-fold weaker)[7] | Highly selective chemical probe for CK2 with an excellent kinome-wide profile.[6][7][8] |
Table 2: Cellular Target Engagement and Activity
| Compound | Assay | Cell Line | IC50 / EC50 | Notes |
| Putative Inhibitor | NanoBRET™ | User-defined | User-defined | Measures direct binding in live cells. |
| CETSA | User-defined | User-defined | Confirms target engagement by measuring protein stabilization. | |
| p-Akt (S129) Western Blot | User-defined | User-defined | Measures inhibition of a direct CK2 substrate in cells. | |
| CX-4945 (Silmitasertib) | p-Akt (S129) Western Blot | HCT116 | IC50: 0.9 µM[9] | Demonstrates cellular activity against a known CK2 substrate. |
| SGC-CK2-1 | NanoBRET™ (CK2α) | HEK293 | IC50: 36 nM[9] | Potent cellular target engagement. |
| p-Akt (S129) Western Blot | U2OS | IC50: 1.3 µM[9] | Confirms inhibition of downstream signaling. |
Experimental Workflows and Protocols
To ensure robust and reproducible results, it is essential to follow standardized protocols. This section provides detailed methodologies for the key experiments required for CK2 inhibitor validation.
General Workflow for CK2 Inhibitor Validation
The following diagram illustrates a logical workflow for confirming a putative CK2 inhibitor.
Caption: Workflow for validating a putative CK2 inhibitor.
In Vitro CK2 Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant CK2.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 2 mM MgCl2), a specific CK2 peptide substrate (e.g., RRRDDDSDDD), and recombinant CK2 enzyme (e.g., 100 nM).[10]
-
Inhibitor Addition: Add the putative inhibitor at various concentrations to the reaction mixture. Include a known inhibitor like CX-4945 as a positive control and DMSO as a vehicle control.[10]
-
Initiate Reaction: Start the kinase reaction by adding ATP (e.g., 100 µM final concentration).[10]
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ATP consumed, which is inversely proportional to kinase activity. This can be done using a luminescence-based assay like the Kinase-Glo® Max reagent.[10]
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression.
Cellular Thermal Shift Assay (CETSA®)
CETSA assesses target engagement in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.[11][12][13][14]
Protocol:
-
Cell Treatment: Treat cultured cells with the putative inhibitor at various concentrations or with a vehicle control (DMSO) for a specified time (e.g., 1-3 hours).[13]
-
Heating: Heat the cell suspensions or lysates at a range of temperatures in a thermal cycler.[11]
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.[11]
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble CK2 protein using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble CK2 against the temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in living cells.[15][16][17]
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293) with a plasmid encoding CK2 fused to NanoLuc® luciferase and a carrier DNA.[16]
-
Cell Plating: Plate the transfected cells in a suitable assay plate (e.g., 96- or 384-well white plates).[18]
-
Compound and Tracer Addition: Add the putative inhibitor at various concentrations, followed by the addition of a cell-permeable fluorescent tracer that binds to CK2.
-
Equilibration: Incubate the plate to allow the inhibitor and tracer to reach binding equilibrium with the target protein.[16]
-
Detection: Measure both the NanoLuc® luminescence and the tracer fluorescence. The BRET ratio is calculated as the fluorescence emission divided by the luminescence emission.[16]
-
Data Analysis: A decrease in the BRET signal upon addition of the inhibitor indicates displacement of the tracer and therefore target engagement. Plot the BRET ratio against the inhibitor concentration to determine the IC50 value.
Western Blot for Downstream Signaling
This assay confirms that the inhibitor affects the known signaling pathway of CK2 in a cellular context by measuring the phosphorylation of a direct downstream substrate. Akt phosphorylated at Serine 129 (p-Akt S129) is a well-established direct substrate of CK2.[19][20][21]
Protocol:
-
Cell Treatment: Treat cells with the putative inhibitor at various concentrations for a defined period.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[22]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST, as milk can interfere with phospho-antibody detection).[22]
-
Incubate the membrane with a primary antibody specific for p-Akt (S129).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., total Akt or a housekeeping protein like GAPDH). A dose-dependent decrease in p-Akt (S129) indicates inhibition of CK2 activity in cells.
Key Signaling Pathways and Competitive Binding
Understanding the biological context of CK2 is crucial for interpreting experimental results.
Simplified CK2 Signaling Pathway
CK2 is a constitutively active kinase that phosphorylates hundreds of substrates, influencing numerous cellular processes.[23][24][25] Key pathways regulated by CK2 include Wnt/β-catenin, PI3K/Akt, and NF-κB.[23][26][27]
References
- 1. Development of a potent and selective chemical probe for the pleiotropic kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting CK2 in cancer: a valuable strategy or a waste of time? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. SGC-CK2-1 | Structural Genomics Consortium [thesgc.org]
- 7. Probe SGC-CK2-1 | Chemical Probes Portal [chemicalprobes.org]
- 8. Development of a potent and selective chemical probe for the pleiotropic kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase activity assays Src and CK2 [protocols.io]
- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. eubopen.org [eubopen.org]
- 17. protocols.io [protocols.io]
- 18. promega.com [promega.com]
- 19. researchgate.net [researchgate.net]
- 20. Dephosphorylation and inactivation of Akt/PKB is counteracted by protein kinase CK2 in HEK 293T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Phospho-Akt1 (Ser129) (D4P7F) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 22. researchgate.net [researchgate.net]
- 23. The Role of Protein Kinase CK2 in Development and Disease Progression: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Protein kinase CK2 – diverse roles in cancer cell biology and therapeutic promise - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for CK2 Inhibitors
For Immediate Implementation by Laboratory Personnel
Researchers, scientists, and professionals in drug development must adhere to stringent safety protocols when handling and disposing of CK2 inhibitors. These potent small molecules, often utilized in cancer research, are categorized as cytotoxic or antineoplastic agents and require specialized disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step logistical information for the safe management and disposal of CK2 inhibitor waste.
Immediate Safety and Handling Precautions
Before commencing any work with CK2 inhibitors, it is imperative to consult the Safety Data Sheet (SDS) for the specific compound being used. All personnel must receive training on the handling of cytotoxic agents.
Personal Protective Equipment (PPE):
-
Gloves: Wear double chemotherapy-grade gloves. Change gloves every 30-60 minutes or immediately if contaminated, torn, or punctured.[1]
-
Gown: A disposable, non-permeable gown with a solid front and long sleeves is mandatory.[1][2]
-
Eye Protection: Chemical safety goggles or a full-face shield must be worn.[1]
-
Respiratory Protection: If there is a risk of aerosol generation, work must be conducted in a certified chemical fume hood or a Class II Type B2 biological safety cabinet.
Work Area Preparation:
-
Designate a specific area for handling CK2 inhibitors.
-
Line the work surface with plastic-backed absorbent pads. These should be disposed of as contaminated waste after use or in case of a spill.[1]
-
Ensure a cytotoxic spill kit is readily available.
Step-by-Step Disposal Procedures for CK2 Inhibitor Waste
All waste generated from procedures involving CK2 inhibitors, including unused compounds, solutions, contaminated labware, and PPE, must be treated as hazardous cytotoxic waste.[1][3][4]
Step 1: Waste Segregation at the Point of Generation
Immediately segregate all CK2 inhibitor waste from regular laboratory trash. Use designated, clearly labeled, leak-proof, and puncture-resistant waste containers.
Step 2: Solid Waste Disposal
-
Contaminated Solids: This category includes gloves, gowns, absorbent pads, empty vials, and other disposable labware that has come into contact with the CK2 inhibitor.
-
Place these items in a designated, sealable plastic bag inside the chemical fume hood or biological safety cabinet.[1]
-
Once the bag is full, seal it and place it in a rigid, leak-proof cytotoxic waste container. These containers are often color-coded (e.g., yellow or purple) and must be clearly labeled with "Cytotoxic Waste" or "Chemotherapy Waste" and the appropriate hazard symbols.
-
-
Sharps Waste: Needles, syringes, and other sharps contaminated with CK2 inhibitors must be disposed of in a designated, puncture-resistant sharps container for chemotherapy waste.[2] Do not recap needles.[3]
Step 3: Liquid Waste Disposal
-
Bulk Liquid Waste: Unused or expired CK2 inhibitor solutions, as well as the first rinseate from cleaning contaminated glassware, are considered bulk chemotherapy waste.[3]
-
Collect this waste in a dedicated, leak-proof, and shatter-resistant container (e.g., a plastic-coated glass bottle or a high-density polyethylene container).
-
The container must be clearly labeled with "Hazardous Waste," the name of the CK2 inhibitor, and any other components of the solution.
-
Keep the container securely closed when not in use.
-
-
Aqueous Solutions: Do not dispose of any solutions containing CK2 inhibitors down the drain.
Step 4: Decontamination of Reusable Items
-
Glassware and Equipment: Reusable glassware and equipment should be decontaminated.
-
Rinse the items with a suitable solvent (as indicated in the SDS or relevant literature) to remove the inhibitor. Collect this rinseate as hazardous liquid waste.
-
Then, wash the items with a laboratory detergent and rinse thoroughly with water.
-
Step 5: Storage and Collection of Waste
-
Store cytotoxic waste containers in a designated, secure area away from general laboratory traffic.
-
Arrange for the collection of the waste by a licensed hazardous waste disposal company. Follow all institutional and local regulations for waste pickup and documentation.
Quantitative Data Summary
| Parameter | Guideline/Value | Source |
| Glove Change Frequency | Every 30-60 minutes or upon contamination | [1][2] |
| Bulk Waste Threshold | Any visible residue or pourable amount of liquid | [3] |
| Spill Size Classification | Small: < 5 mL | [1] |
Experimental Protocols
Note on Chemical Inactivation: While chemical deactivation is a potential method for treating cytotoxic waste, there is no universally accepted and validated protocol for the chemical degradation of all CK2 inhibitors in a laboratory setting.[3] The stability of these compounds can vary significantly. Therefore, the most reliable and recommended method of disposal is through incineration by a professional waste management service.
Spill Cleanup Procedure (Small Spills < 5 mL):
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Don PPE: At a minimum, wear a gown and two pairs of chemotherapy-grade gloves. For larger spills, a respirator and eye protection are necessary.[1]
-
Contain the Spill: Use absorbent pads from a cytotoxic spill kit to cover the spill.
-
Clean the Area: Wipe the area with the absorbent pads, working from the outside in. Clean the spill area thoroughly with a detergent solution, followed by clean water.[1]
-
Dispose of Cleanup Materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as cytotoxic solid waste.[1]
Disposal Workflow
Caption: Workflow for the proper disposal of CK2 inhibitor waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
